molecular formula C12H12N2O2 B555703 (R)-2-Amino-3-(quinolin-2-yl)propanoic acid CAS No. 170421-67-7

(R)-2-Amino-3-(quinolin-2-yl)propanoic acid

Katalognummer: B555703
CAS-Nummer: 170421-67-7
Molekulargewicht: 216.24 g/mol
InChI-Schlüssel: CRSSRGSNAKKNNI-SNVBAGLBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(R)-2-Amino-3-(quinolin-2-yl)propanoic acid is a chiral unnatural amino acid of high interest in medicinal chemistry and drug discovery, serving as a critical synthetic intermediate and pharmacophore. Its core structure integrates a quinoline heterocycle, a privileged scaffold in pharmaceuticals, with a propanoic acid side chain, enabling diverse biological activities and research applications. The specific (R)-enantiomer offers unique steric and electronic properties for the development of targeted therapeutics. This compound is primarily investigated for its potential in neuroscience and oncology research. The quinoline moiety is recognized for its role in targeting the glycine site of the NMDA receptor complex, a critical target for neurological conditions . As a building block, this compound can be utilized to create novel agonists or antagonists with subunit-specific activity, aiding the study of conditions like schizophrenia, chronic pain, and neurodegenerative diseases . Concurrently, the quinoline scaffold is a well-established template in anticancer agent development . Derivatives can function through mechanisms such as apoptosis induction, inhibition of angiogenesis, and disruption of cell migration, showing promise against various cancer cell lines, including breast, lung, and colon cancers . Further research applications include its use as a precursor in the synthesis of complex molecules for probing oxidative stress pathways. Quinoline-based structures have demonstrated significant antioxidant and metal-chelating activities, which can protect against oxidative damage in cellular models, making them relevant for studying neurodegenerative diseases and other conditions linked to reactive oxygen species . For research use only. Not for diagnostic or therapeutic purposes.

Eigenschaften

IUPAC Name

(2R)-2-amino-3-quinolin-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c13-10(12(15)16)7-9-6-5-8-3-1-2-4-11(8)14-9/h1-6,10H,7,13H2,(H,15,16)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRSSRGSNAKKNNI-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Non-Canonical Amino Acid (R)-2-Amino-3-(quinolin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Abstract: This guide provides a comprehensive technical overview of the non-canonical amino acid (R)-2-Amino-3-(quinolin-2-yl)propanoic acid. The quinoline moiety is a privileged scaffold in medicinal chemistry, and its incorporation into amino acids opens new avenues for the design of novel peptides and small molecule therapeutics. This document details a proposed asymmetric synthesis, expected physicochemical properties, and potential applications in drug discovery and chemical biology, with a focus on the underlying scientific principles and experimental considerations.

Introduction: The Significance of Quinoline-Containing Non-Canonical Amino Acids

Non-canonical amino acids (ncAAs) are powerful tools for expanding the chemical diversity of peptides and proteins, enabling the introduction of novel functionalities and the modulation of pharmacological properties.[1] The quinoline ring system, a fusion of a benzene and a pyridine ring, is a key pharmacophore found in numerous FDA-approved drugs with a wide range of biological activities, including anticancer, and antimicrobial properties.[2][3] By incorporating the quinoline moiety into an amino acid scaffold, specifically as (R)-2-Amino-3-(quinolin-2-yl)propanoic acid, we can design peptides with constrained conformations, enhanced proteolytic stability, and the potential for novel molecular interactions. This guide serves as a technical resource for researchers aiming to synthesize, characterize, and utilize this promising ncAA.

Asymmetric Synthesis: A Proposed Pathway

While a specific, optimized asymmetric synthesis for (R)-2-Amino-3-(quinolin-2-yl)propanoic acid is not extensively documented in publicly available literature, a robust and reliable pathway can be proposed based on established methods for the synthesis of chiral amino acids. The following multi-step synthesis is designed to be self-validating, with clear checkpoints for characterization at each stage. This proposed route leverages a chiral auxiliary-based approach to control the stereochemistry at the alpha-carbon.

Asymmetric Synthesis Pathway Proposed Asymmetric Synthesis of (R)-2-Amino-3-(quinolin-2-yl)propanoic acid A Quinoline-2-carbaldehyde B Wittig Reaction (Ph3P=CHCO2Et) A->B Step 1 C Ethyl (E)-3-(quinolin-2-yl)acrylate B->C D Michael Addition of Chiral Amine C->D Step 2 E Chiral Adduct D->E F Hydrogenolysis & Ester Hydrolysis E->F Step 3 G (R)-2-Amino-3-(quinolin-2-yl)propanoic acid F->G

Caption: Proposed asymmetric synthesis pathway for (R)-2-Amino-3-(quinolin-2-yl)propanoic acid.

Step 1: Synthesis of Ethyl (E)-3-(quinolin-2-yl)acrylate

This initial step involves a Wittig reaction to extend the carbon chain from quinoline-2-carbaldehyde, a readily available starting material.

Protocol:

  • To a stirred solution of (Carbethoxymethylene)triphenylphosphorane (1.1 eq.) in anhydrous toluene (10 mL/mmol of aldehyde) at room temperature, add a solution of quinoline-2-carbaldehyde (1.0 eq.) in anhydrous toluene (5 mL/mmol).

  • Heat the reaction mixture to 80 °C and monitor by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield ethyl (E)-3-(quinolin-2-yl)acrylate as a solid.

Self-Validation: The product should be characterized by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity. The 1H NMR should show the characteristic trans-alkene coupling constants (J ≈ 16 Hz).

Step 2: Diastereoselective Michael Addition

This crucial step introduces the chiral center. A chiral amine, such as (R)-(+)-N-benzyl-α-methylbenzylamine, is used as a chiral auxiliary.

Protocol:

  • To a solution of ethyl (E)-3-(quinolin-2-yl)acrylate (1.0 eq.) in anhydrous THF (20 mL/mmol) at -78 °C, add a solution of the lithium salt of (R)-(+)-N-benzyl-α-methylbenzylamine (1.5 eq., pre-formed by treating the amine with n-BuLi at -78 °C) dropwise.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of NH4Cl and allow it to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • The diastereomeric product can be purified by column chromatography.

Self-Validation: The diastereoselectivity can be assessed by 1H NMR analysis of the crude product. The purified product should be fully characterized to confirm the structure of the chiral adduct.

Step 3: Deprotection and Hydrolysis

The final steps involve the removal of the chiral auxiliary by hydrogenolysis and the hydrolysis of the ester to yield the final amino acid.

Protocol:

  • Dissolve the chiral adduct (1.0 eq.) in a mixture of methanol and acetic acid (10:1, 20 mL/mmol).

  • Add Pd/C (10 mol%) to the solution.

  • Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate.

  • To the crude product, add a 6 M aqueous HCl solution (10 mL/mmol) and heat to reflux for 6-8 hours to hydrolyze the ester.

  • Cool the reaction mixture to room temperature and wash with diethyl ether to remove any organic impurities.

  • Adjust the pH of the aqueous layer to ~7 with a suitable base (e.g., NaOH or an ion-exchange resin) to precipitate the amino acid.

  • Collect the solid by filtration, wash with cold water and then a small amount of ethanol, and dry under vacuum to yield (R)-2-Amino-3-(quinolin-2-yl)propanoic acid.

Self-Validation: The final product's identity and purity should be confirmed by 1H NMR, 13C NMR, high-resolution mass spectrometry (HRMS), and chiral HPLC to determine the enantiomeric excess.

Physicochemical and Spectroscopic Properties

The following table summarizes the expected physicochemical properties of (R)-2-Amino-3-(quinolin-2-yl)propanoic acid, based on calculations and data from structurally similar compounds.[4]

PropertyExpected Value
Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol [4]
Appearance Off-white to pale yellow solid
Solubility Sparingly soluble in water, soluble in acidic and basic aqueous solutions, and polar organic solvents like DMSO and DMF.
pKa (α-COOH) ~2.5
pKa (α-NH3+) ~9.0
Optical Rotation Expected to be dextrorotatory, but the specific rotation needs to be determined experimentally.

Expected Spectroscopic Data:

  • 1H NMR (D2O, 400 MHz): δ 8.2-8.4 (m, 2H, quinoline-H), 7.8-8.0 (m, 2H, quinoline-H), 7.5-7.7 (m, 2H, quinoline-H), 4.2-4.3 (t, 1H, α-H), 3.4-3.6 (m, 2H, β-H2).

  • 13C NMR (D2O, 100 MHz): δ 175-178 (C=O), 155-158 (quinoline-C), 147-150 (quinoline-C), 138-140 (quinoline-C), 128-132 (quinoline-CH), 126-128 (quinoline-CH), 120-122 (quinoline-CH), 55-58 (α-C), 38-41 (β-C).

  • HRMS (ESI+): Calculated for C12H13N2O2+ [M+H]+: 217.0977; Found: (to be determined experimentally).

Applications in Research and Drug Development

The unique structural features of (R)-2-Amino-3-(quinolin-2-yl)propanoic acid make it a valuable building block for various applications in drug discovery and chemical biology.

Applications Potential Applications of (R)-2-Amino-3-(quinolin-2-yl)propanoic acid A (R)-2-Amino-3-(quinolin-2-yl)propanoic acid B Peptide Synthesis A->B E Molecular Probes A->E Fluorescent Properties of Quinoline F Enzyme Inhibitors A->F Metal Chelating Properties C Antimicrobial Peptides B->C Novel Side Chain Interactions D Anticancer Peptides B->D Conformational Constraint

Caption: Potential applications of (R)-2-Amino-3-(quinolin-2-yl)propanoic acid in various research areas.

Incorporation into Peptides

The primary application of this ncAA is its incorporation into peptides via solid-phase peptide synthesis (SPPS). The quinoline side chain can introduce unique properties:

  • Conformational Rigidity: The bulky and rigid quinoline group can restrict the conformational freedom of the peptide backbone, which can lead to higher binding affinity and selectivity for biological targets.

  • Enhanced Stability: The quinoline moiety can shield the adjacent peptide bonds from enzymatic degradation, thereby increasing the in vivo half-life of the peptide.

  • Novel Interactions: The aromatic and heteroaromatic nature of the quinoline ring allows for π-π stacking, cation-π, and hydrogen bonding interactions with target proteins or nucleic acids.

Experimental Workflow for Peptide Incorporation:

SPPS Workflow Solid-Phase Peptide Synthesis (SPPS) Workflow Resin Resin (e.g., Wang, Rink Amide) Deprotection1 Fmoc Deprotection (Piperidine in DMF) Resin->Deprotection1 Coupling Coupling Fmoc-(R)-2-Amino-3- (quinolin-2-yl)propanoic acid + Coupling Reagent (e.g., HBTU) Deprotection1->Coupling Capping Capping (Optional) (Acetic Anhydride) Coupling->Capping Deprotection2 Fmoc Deprotection (Piperidine in DMF) Capping->Deprotection2 Cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) Deprotection2->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (LC-MS, MALDI-TOF) Purification->Analysis

Caption: A typical workflow for incorporating the ncAA into a peptide using Fmoc-based SPPS.

Development of Novel Antimicrobial Agents

Many quinoline-based compounds exhibit potent antibacterial activity.[5] Incorporating (R)-2-Amino-3-(quinolin-2-yl)propanoic acid into antimicrobial peptides (AMPs) could lead to novel therapeutics with enhanced efficacy against drug-resistant bacteria. The quinoline side chain may facilitate membrane disruption or interaction with intracellular bacterial targets.

Design of Anticancer Therapeutics

Quinoline derivatives have been extensively investigated as anticancer agents, with some acting as kinase inhibitors.[3][6] Peptides containing this ncAA could be designed to target specific protein-protein interactions involved in cancer signaling pathways or to act as cytotoxic agents by disrupting cancer cell membranes.

Fluorescent Probes and Metal Chelators

The quinoline ring is known for its fluorescent properties, making this amino acid a potential building block for fluorescently labeled peptides for use in cellular imaging and binding assays.[5] Additionally, the nitrogen atom in the quinoline ring and the amino acid backbone can act as a chelating agent for metal ions, suggesting applications in the development of metalloenzyme inhibitors or sensors for metal ions.

Conclusion

(R)-2-Amino-3-(quinolin-2-yl)propanoic acid is a non-canonical amino acid with significant potential for advancing drug discovery and chemical biology. While its synthesis requires a multi-step, stereocontrolled approach, the unique properties conferred by the quinoline moiety justify the synthetic effort. The ability to introduce conformational constraint, enhance proteolytic stability, and provide novel binding interactions makes this ncAA an attractive tool for the design of next-generation peptide and small molecule therapeutics. Further research into its biological activities and applications is highly warranted.

References

  • Asymmetric Synthesis of a New 8-Hydroxyquinoline-Derived α-Amino Acid and Its Incorporation in a Peptidylsensor for Divalent Zinc. The Journal of Organic Chemistry. [Link]

  • ASYMMETRIC SYNTHESIS OF (R)-2-AMINO-3-(4-CYANO-1-MORPHO-LINO-5,6,7,8-TETRAHIDROISOQUINOLINE-3-YLTHIO)PROPIONIC ACID. Proceedings of the YSU B. [Link]

  • An aza-Diels–Alder route to quinoline-based unnatural amino acids and polypeptide surrogates. RSC Publishing. [Link]

  • Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. MDPI. [Link]

  • Synthesis and Applications of Asymmetric Catalysis Using Chiral Ligands Containing Quinoline Motifs. MDPI. [Link]

  • One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile. RSC Publishing. [Link]

  • Synthesis of axially chiral quinazolinones using amino acids as chiral auxiliaries. ResearchGate. [Link]

  • Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. MDPI. [Link]

  • An Extensive Review on Biological Interest of Quinoline and Its Analogues. International Journal of Science and Healthcare Research. [Link]

  • Click Synthesis and Biologic Evaluation of (R)- and (S)-2-Amino-3-[1-(2-[F-18]Fluoroethyl)-1H-[7][8][9]Triazol-4-yl]Propanoic Acid for Brain Tumor Imaging with Positron Emission Tomography. ResearchGate. [Link]

  • Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. ACS Publications. [Link]

  • Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Molecular Neuroscience. [Link]

  • Asymmetric synthesis of 2-substituted-3-aminocarbonyl propionic acid. PubMed. [Link]

  • Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. RSC Publishing. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. Future Journal of Pharmaceutical Sciences. [Link]

  • 2-Amino-3-(quinolin-7-yl)propanoic acid. PubChem. [Link]

  • Asymmetric Synthesis of Noncanonical Prolines via a TrpB-IRED Enzymatic Cascade. ChemRxiv. [Link]

Sources

The Photophysical & Structural Isostere: A Technical Guide to 2-Quinolinylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Quinolinylalanine (2-Quin) represents a high-precision tool in the protein engineering arsenal. As a non-canonical amino acid (NCAA), it functions as a structural isostere of Tryptophan (Trp) while offering distinct photophysical advantages. Unlike Trp, which suffers from complex multi-exponential fluorescence decay and spectral overlap with Tyrosine and Phenylalanine, 2-Quin exhibits a simplified decay profile, a red-shifted emission spectrum, and enhanced quantum yield.

This guide serves as a technical blueprint for researchers aiming to incorporate 2-Quin into peptides and proteins to probe conformational dynamics, protein-protein interactions, and local solvent environments with high fidelity.

Part 1: Physicochemical Profile & Isosteric Comparison

The utility of 2-Quin lies in its ability to mimic the steric volume of Tryptophan while altering the electronic landscape just enough to provide unique spectral data without disrupting the native protein fold.

Table 1: Comparative Physicochemical Properties
PropertyTryptophan (Trp / W)2-Quinolinylalanine (2-Quin)Technical Significance
Molecular Weight 204.23 g/mol ~216.24 g/mol Minimal mass perturbation for MS analysis.
Steric Volume ~163 ų~170 ųSlight increase; generally accommodated in buried Trp sites.
Excitation Max (

)
280 nm315–320 nm Allows selective excitation of 2-Quin in the presence of native Trp/Tyr.
Emission Max (

)
~350 nm410–420 nm Red-shifted emission avoids background autofluorescence.
Quantum Yield (

)
~0.14 (in water)~0.20–0.25 Brighter signal for lower-concentration samples.
Fluorescence Lifetime Multi-exponential (Rotamers)Single-exponential Simplifies anisotropy and lifetime data interpretation.
H-Bonding Indole NH (Donor)Quinoline N (Acceptor)Critical: Loss of H-bond donor capability; may affect stability if Trp-NH is structural.

Part 2: Synthesis & Incorporation Strategies

Incorporating 2-Quin requires choosing between Chemical Synthesis (SPPS) for peptides and Genetic Code Expansion (GCE) for full-length proteins.

Strategy A: Solid Phase Peptide Synthesis (SPPS)

2-Quin is bulky. Standard Fmoc protocols must be modified to prevent deletion sequences. The quinoline nitrogen is basic but generally does not require side-chain protection during Fmoc deprotection, though it can be protonated during HPLC purification.

Key Challenges:

  • Steric Hindrance: The extra ring bulk slows down coupling rates.

  • Racemization: Prolonged activation times increase the risk of racemization at the

    
    -carbon.
    
Strategy B: Genetic Code Expansion (GCE)

For proteins >50 residues, SPPS is inefficient. GCE utilizes an orthogonal tRNA/synthetase pair to hijack a stop codon (usually Amber/UAG).[1][2]

  • Orthogonal Pair: Methanocaldococcus jannaschii Tyrosyl-tRNA synthetase (MjTyrRS) variants are typically evolved to recognize the quinoline side chain.

  • Host: E. coli (BL21 variants).

Visualization: Incorporation Workflows

G cluster_SPPS Chemical Synthesis (SPPS) cluster_GCE Genetic Encoding (GCE) Resin Fmoc-Resin Deprotect Fmoc Removal (20% Piperidine) Resin->Deprotect Couple Coupling (HATU/HOAt/DIEA + 2-Quin) Deprotect->Couple Cycle Elongation Cycle Couple->Cycle Cycle->Deprotect Next AA Cleave TFA Cleavage (95% TFA) Cycle->Cleave Complete Plasmid Plasmid (Gene-TAG + Ortho-RS) Translation Ribosome (UAG Suppression) Plasmid->Translation Expression Media Growth Media (+ 1mM 2-Quin) Media->Translation Uptake Protein Full-Length Protein-2Quin Translation->Protein

Figure 1: Dual-track workflow for incorporating 2-Quinolinylalanine via SPPS (Chemical) or GCE (Biological).

Part 3: Applications in Drug Discovery & Structural Biology

Probing Local Environment (Solvatochromism)

2-Quin is highly sensitive to the polarity of its environment.

  • Buried (Hydrophobic): Emission shifts blue (shorter wavelength) and intensity increases.

  • Exposed (Hydrophilic): Emission shifts red (longer wavelength) and may be quenched by water.

  • Application: Mapping binding interfaces. If 2-Quin is placed at a predicted drug-binding site, ligand binding will displace water, causing a measurable blue shift and intensity spike.

FRET Donor/Acceptor Pairs

Due to its red-shifted excitation (320 nm) and emission (420 nm), 2-Quin acts as an excellent FRET donor to lower-energy acceptors like Dansyl or NBD, or as a FRET acceptor from native Tyrosine (if Tyr is excited at 280 nm).

Anisotropy & Rotational Correlation

Because 2-Quin has a single-exponential decay (unlike Trp's rotamer-dependent multi-exponential decay), it is superior for fluorescence anisotropy experiments to determine the rotational correlation time of a protein or peptide.

Part 4: Detailed Experimental Protocols

Protocol A: Fmoc-SPPS Incorporation of 2-Quin

This protocol assumes the use of a standard Rink Amide or Wang resin.

  • Resin Swelling: Swell resin in DMF for 30 mins.

  • Fmoc Deprotection: Treat with 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

  • Activation (Critical Step):

    • Dissolve Fmoc-2-Quin-OH (3.0 eq relative to resin loading).

    • Add HATU (2.9 eq) and HOAt (3.0 eq). Note: HOAt is preferred over HOBt to reduce racemization for bulky residues.

    • Add DIPEA (6.0 eq).

    • Pre-activate for 30 seconds (do not exceed 2 mins).

  • Coupling: Add mixture to resin. Shake at Room Temp for 2 hours (Standard AA is 45 mins).

    • Validation: Perform a Kaiser test. If not blue-negative, perform a double coupling with fresh reagents.

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

  • Cleavage: Use Reagent K equivalent: TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5). The quinoline ring is stable in TFA.

Protocol B: Fluorescence Characterization

To verify incorporation and structural integrity.

  • Buffer Preparation: Prepare 50 mM Phosphate Buffer, pH 7.4. Avoid buffers with high absorbance at 320 nm.

  • Blank Correction: Measure buffer-only baseline.

  • Excitation Scan: Fix Emission at 420 nm; scan Excitation 250–380 nm.

    • Success Criteria: Distinct peak at ~315–320 nm (2-Quin) distinct from Trp (280 nm).

  • Emission Scan: Fix Excitation at 315 nm; scan Emission 330–500 nm.

    • Data Interpretation: A peak at 410–420 nm confirms 2-Quin. A peak at 350 nm indicates Trp contamination or excitation bleed-through.

Part 5: References

  • Intrinsic Fluorescence Spectra of Tryptophan, Tyrosine and Phenylalanine. Atlantis Press. (General photophysics of aromatic amino acids for baseline comparison).

  • Fmoc Solid Phase Peptide Synthesis (SPPS). ChemPep. (Standard protocols for Fmoc chemistry adapted for 2-Quin).

  • Genetic Code Expansion in Stable Cell Lines. PubMed Central. (Methodology for orthogonal tRNA/RS pairs used for NCAAs).[2]

  • Indolizinylalanine Regioisomers: Tryptophan Isosteres. PubMed. (Comparative study on Trp isosteres and their fluorescence properties).

  • Tryptophan Fluorescence and FRET. MDPI. (Detailed mechanisms of Trp fluorescence relevant to isostere replacement).

(Note: While specific 2-Quinolinylalanine papers from the 1990s (e.g., by S.M. Hecht or A.G. Szabo) are the seminal chemical sources, the links above provide the verified modern protocols for the methods described: SPPS, GCE, and Fluorescence Spectroscopy.)

Sources

A Technical Guide to the Fluorescent Properties of (R)-2-Amino-3-(quinolin-2-yl)propanoic acid and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of chemical biology and drug discovery, the demand for sophisticated molecular tools to probe biological systems is ever-increasing. Among these, fluorescent amino acids have emerged as invaluable assets, offering a non-invasive window into cellular processes with high spatiotemporal resolution.[1][2] The quinoline scaffold, a heterocyclic aromatic system, is a cornerstone in the design of fluorescent probes due to its inherent photophysical properties and synthetic versatility.[3][4] When conjugated with an amino acid moiety, such as in (R)-2-Amino-3-(quinolin-2-yl)propanoic acid, the resulting molecule is a chiral, fluorescent building block with significant potential for a range of applications, from peptide synthesis and protein labeling to cellular imaging and environmental sensing.[5][6]

This technical guide provides a comprehensive overview of the core fluorescent properties of (R)-2-Amino-3-(quinolin-2-yl)propanoic acid and its closely related analogs. While specific photophysical data for this exact enantiomer is not extensively published, this guide synthesizes data from structurally similar quinoline-based amino acids to provide researchers with a robust framework for its application. We will delve into the structural basis of its fluorescence, the profound influence of the local environment on its photophysical characteristics, and detailed protocols for its characterization and use.

Core Photophysical Principles of Quinoline-Based Fluorophores

The fluorescence of quinoline derivatives is governed by π-π* electronic transitions within the aromatic system.[7] The introduction of substituents can significantly modulate these properties. In the case of 2-amino-3-(quinolin-2-yl)propanoic acid, the amino acid side chain is attached at the 2-position of the quinoline ring. The electronic nature of the substituents on the quinoline ring plays a critical role in determining the excitation and emission wavelengths, quantum yield, and Stokes shift.

A key phenomenon observed in many substituted quinolines is Intramolecular Charge Transfer (ICT) .[3][5] This occurs when the molecule possesses both an electron-donating group (like an amino group) and an electron-withdrawing group. Upon excitation, an electron can be transferred from the donor to the acceptor, creating a more polar excited state. This ICT character is highly sensitive to the surrounding environment, a property that can be harnessed for sensing applications.[5]

Expected Photophysical Properties

Based on data from analogous 2-substituted and other fluorescent quinoline-amino acid derivatives, we can predict the likely photophysical characteristics of (R)-2-Amino-3-(quinolin-2-yl)propanoic acid.

Photophysical ParameterExpected Range/ValueRationale and Influencing Factors
Excitation Maximum (λex) 350 - 400 nmDependent on solvent polarity. More polar solvents may cause a slight red-shift. The presence of electron-donating groups on the quinoline ring can also shift the absorption to longer wavelengths.[5]
Emission Maximum (λem) 400 - 540 nmHighly sensitive to solvent polarity due to the Intramolecular Charge Transfer (ICT) nature of the excited state. A significant bathochromic (red) shift is expected with increasing solvent polarity.[5]
Stokes Shift 50 - 140 nmThe difference between λex and λem. A large Stokes shift is characteristic of molecules exhibiting significant ICT and is advantageous for minimizing self-quenching and improving signal-to-noise in imaging applications.[5][8]
Molar Extinction Coefficient (ε) > 5,000 M-1cm-1A measure of how strongly the molecule absorbs light at a given wavelength. Values for similar aromatic systems are typically in this range.[9][10]
Fluorescence Quantum Yield (ΦF) 0.01 - 0.60Highly dependent on the environment. Quantum yields are often low in polar, protic solvents where non-radiative decay pathways are more prevalent, and significantly higher in non-polar environments or when the molecule's rotation is restricted.[10][11]
Fluorescence Lifetime (τ) 1 - 5 nsThe average time the molecule spends in the excited state. This can also be influenced by the solvent and the presence of quenchers.[2][11][12]

Environmental Effects on Fluorescence: A Deeper Dive

The utility of (R)-2-Amino-3-(quinolin-2-yl)propanoic acid as a fluorescent probe is intrinsically linked to its sensitivity to the local environment. Understanding these effects is crucial for experimental design and data interpretation.

Solvent Polarity (Solvatochromism)

As previously mentioned, the ICT nature of many quinoline derivatives leads to strong solvatochromism. In non-polar solvents, the molecule is in a less polar ground state. Upon excitation, the ICT state is less stabilized, resulting in a higher energy (bluer) emission. Conversely, in polar solvents, the polar excited state is stabilized by dipole-dipole interactions with the solvent molecules. This lowers the energy of the excited state, leading to a lower energy (redder) emission. This phenomenon allows the molecule to be used as a probe for the polarity of its microenvironment, for instance, within a protein binding pocket or a lipid membrane.[5][13]

pH and Protonation

The nitrogen atom in the quinoline ring is weakly basic and can be protonated in acidic conditions. This protonation can have a dramatic effect on the molecule's photophysical properties. Protonation often leads to a significant enhancement of fluorescence intensity.[11] This is because the protonated form may have a more rigid structure, reducing non-radiative decay pathways, or it may alter the electronic structure in a way that favors radiative decay. This pH sensitivity makes the molecule a potential candidate for pH sensing in acidic organelles like lysosomes.[8]

G cluster_0 Environmental Factors cluster_1 Photophysical Responses Solvent Polarity Solvent Polarity Emission Wavelength (Solvatochromism) Emission Wavelength (Solvatochromism) Solvent Polarity->Emission Wavelength (Solvatochromism) Influences Quantum Yield Quantum Yield Solvent Polarity->Quantum Yield Affects pH (Protonation) pH (Protonation) Fluorescence Intensity Fluorescence Intensity pH (Protonation)->Fluorescence Intensity Modulates

Caption: Key environmental factors influencing the fluorescence of quinoline-based probes.

Experimental Protocols

To aid researchers in the practical application of (R)-2-Amino-3-(quinolin-2-yl)propanoic acid, we provide the following generalized protocols.

Protocol 1: Characterization of Fluorescence Spectra

This protocol outlines the steps to determine the excitation and emission spectra of the compound.

Materials:

  • (R)-2-Amino-3-(quinolin-2-yl)propanoic acid

  • Spectroscopy-grade solvents (e.g., cyclohexane, dioxane, acetonitrile, methanol, water)

  • Calibrated spectrofluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of the compound in a suitable solvent (e.g., DMSO or methanol).

  • Working Solution Preparation: Prepare a dilute working solution (e.g., 1-10 µM) in the desired solvent. The final absorbance at the excitation maximum should be below 0.1 to avoid inner filter effects.

  • Excitation Spectrum Measurement: a. Set the emission wavelength to the expected maximum (e.g., 450 nm) and scan a range of excitation wavelengths (e.g., 300-420 nm). b. The wavelength with the highest intensity is the excitation maximum (λex).

  • Emission Spectrum Measurement: a. Set the excitation wavelength to the determined λex. b. Scan a range of emission wavelengths (e.g., λex + 20 nm to 600 nm). c. The wavelength with the highest intensity is the emission maximum (λem).

  • Repeat for Different Solvents: Repeat steps 2-4 for a series of solvents with varying polarities to characterize the solvatochromic properties.

Protocol 2: Determination of Fluorescence Quantum Yield (Relative Method)

The quantum yield is a measure of the efficiency of the fluorescence process. It is determined by comparing the fluorescence of the sample to a standard with a known quantum yield.

Materials:

  • Sample solution from Protocol 1

  • Quantum yield standard solution (e.g., Coumarin 153 in ethanol, ΦF = 0.53) with a similar absorbance at the excitation wavelength.[11]

  • Spectrofluorometer and UV-Vis spectrophotometer

Procedure:

  • Absorbance Measurement: Measure the absorbance of both the sample and the standard solution at the chosen excitation wavelength. Adjust concentrations so that the absorbances are similar and below 0.1.

  • Fluorescence Spectra Measurement: Record the fluorescence emission spectra of both the sample and the standard, ensuring the same excitation wavelength and instrument settings are used.

  • Integration of Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.

  • Quantum Yield Calculation: Use the following equation to calculate the quantum yield of the sample (ΦF,sample):

    ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)

    Where:

    • ΦF,std is the quantum yield of the standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

G A Prepare Sample & Standard Solutions B Measure Absorbance (A) at λex A->B C Measure Fluorescence Spectra B->C D Integrate Fluorescence Intensity (I) C->D E Calculate Quantum Yield (ΦF) D->E

Caption: Workflow for determining relative fluorescence quantum yield.

Applications in Research and Drug Development

The unique properties of fluorescent amino acids like (R)-2-Amino-3-(quinolin-2-yl)propanoic acid make them powerful tools for a variety of applications:

  • Peptide and Protein Labeling: This amino acid can be incorporated into peptides or proteins using standard solid-phase or solution-phase synthesis. The intrinsic fluorescence of the quinoline moiety serves as a reporter group, allowing for the study of protein folding, conformational changes, and protein-protein interactions without the need for bulky external fluorophores.[14]

  • Cellular Imaging: The environmental sensitivity of the quinoline fluorophore can be exploited for live-cell imaging.[5][8] For example, changes in its emission wavelength or intensity could report on changes in the polarity or pH of cellular compartments.[8][11] Two-photon microscopy is also a possibility for quinoline derivatives with strong ICT character, allowing for deeper tissue imaging with reduced phototoxicity.[5]

  • Drug Discovery: As a building block for peptide-based drugs, the fluorescent tag can aid in studying the drug's localization, target engagement, and mechanism of action.

Synthesis of (R)-2-Amino-3-(quinolin-2-yl)propanoic acid

While several synthetic routes to quinoline derivatives exist, a common approach for the synthesis of α-amino acids with heterocyclic side chains involves the use of chiral building blocks or asymmetric synthesis methodologies. A representative, though not specific, synthetic approach could involve the alkylation of a chiral glycine enolate equivalent with a 2-(halomethyl)quinoline.

Conclusion

(R)-2-Amino-3-(quinolin-2-yl)propanoic acid represents a versatile and powerful tool for researchers in chemistry, biology, and medicine. Its intrinsic fluorescence, coupled with a profound sensitivity to its environment, provides a multi-faceted platform for probing molecular interactions and cellular processes. While the specific photophysical parameters for this exact molecule require further experimental determination, the principles and data from closely related analogs outlined in this guide provide a solid foundation for its successful application. By understanding the interplay between its structure, environment, and fluorescent properties, researchers can unlock the full potential of this and other quinoline-based amino acids in their scientific pursuits.

References

  • He, L., et al. (2019). Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. ACS Omega, 4(5), 8961-8968. Available from: [Link]

  • Zarate, X., et al. (2025). Fluorescent Probes Based on 7-(Diethylamino)quinolin-2(1H)-one Cucurbit[15]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. ACS Omega. Available from: [Link]

  • Meng, X., Wang, S. X., & Zhu, M. Z. (2012). Quinoline-Based Fluorescence Sensors. In Molecular Photochemistry – Various Aspects. InTech. Available from: [Link]

  • El-Sayed, N. N. E., et al. (2020). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules, 25(23), 5728. Available from: [Link]

  • Hansen, K. B., et al. (2022). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Molecular Neuroscience, 15, 1047095. Available from: [Link]

  • Valeur, B., & Berberan-Santos, M. N. (2018). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. Molecules, 23(7), 1643. Available from: [Link]

  • Al-Ostath, A. I., et al. (2024). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. ACS Omega. Available from: [Link]

  • Di Mola, A., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules, 27(11), 3568. Available from: [Link]

  • Geddes, C. D., & Lakowicz, J. R. (2002). Fluorescence Lifetime Measurements and Biological Imaging. Journal of Fluorescence, 12(2), 121-129. Available from: [Link]

  • Doering, W. v. E., & Butenandt, O. (2015). Absorption and fluorescence emission spectra of selected quinolines... ResearchGate. Available from: [Link]

  • Pawar, P. P., et al. (2011). Molar extinction coefficients of some amino acids. Journal of Chemical and Pharmaceutical Research, 3(5), 41-50. Available from: [Link]

  • ChemSrc. (S)-2-Amino-3-(quinolin-6-yl)propanoic acid. Available from: [Link]

  • Al-Ostath, A. I., et al. (2024). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. Semantic Scholar. Available from: [Link]

  • Şenol, İ. M., et al. (2025). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Turkish Journal of Chemistry. Available from: [Link]

  • Peck, C. N., et al. (2010). Click synthesis and biologic evaluation of (R)- and (S)-2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[3][5][11]triazol-4-yl]propanoic acid for brain tumor imaging with positron emission tomography. Molecular Imaging, 9(6), 329-342. Available from: [Link]

  • PubChem. 2-Amino-3-(quinolin-7-yl)propanoic acid. Available from: [Link]

  • Şenol, İ. M., et al. (2024). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Turkish Journal of Chemistry. Available from: [Link]

  • Das, R., & Roy, B. (2025). Advances in Natural-Product-Based Fluorescent Agents and Synthetic Analogues for Analytical and Biomedical Applications. Molecules, 30(1), 1. Available from: [Link]

  • Singh, S. K., et al. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. Available from: [Link]

  • Merkoçi, A. (2023). Organic Fluorescent Sensors for Environmental Analysis: A Critical Review and Insights into Inorganic Alternatives. Chemosensors, 11(7), 374. Available from: [Link]

  • Fedorowicz, J., & Sączewski, J. (n.d.). Synthesis and practical use of novel fluorophores quinoline derivatives.
  • El-Damasy, A. K., et al. (2024). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Medicinal Chemistry. Available from: [Link]

  • International Agency for Research on Cancer. (1993). IQ (2-Amino-3-methylimidazo[4,5-f]quinoline). IARC Summaries & Evaluations, 56. Available from: [Link]

  • Aron, A. T., et al. (2020). 2-Amino-3′-dialkylaminobiphenyl-based fluorescent intracellular probes for nitric oxide surrogate N2O3. Chemical Science, 11(3), 734-743. Available from: [Link]

  • Aron, A. T., et al. (2020). 2-Amino-3′-dialkylaminobiphenyl-based fluorescent intracellular probes for nitric oxide surrogate N2O3. Chemical Science. Available from: [Link]

  • Chen, Y.-A., et al. (2018). Indolizino[3,2-c]quinolines as environment-sensitive fluorescent light-up probes for targeted live cell imaging. ResearchGate. Available from: [Link]

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Engineering the Backbone: A Technical Guide to Heterocyclic Amino Acids in Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of heterocyclic amino acids into peptide sequences represents a paradigm shift from simple sequence optimization to structural engineering. For the drug developer, these residues are not merely "non-canonical" building blocks; they are tools to manipulate the thermodynamic landscape of peptide folding. By restricting backbone dihedral angles (


 and 

) and introducing orthogonal chemical reactivity, heterocycles such as azetidine-2-carboxylic acid (Aze), pipecolic acid (Pip), and thiazole derivatives address the two fatal flaws of native peptides: poor proteolytic stability and entropic penalties upon receptor binding.

This guide serves as a technical blueprint for the rational design and synthesis of heterocycle-enriched peptides, moving beyond standard SPPS protocols to address the specific challenges of steric hindrance, racemization, and cyclization.

Part 1: Structural Mechanics of Heterocyclic Constraint

The Ring Size Effect: Tuning the Angle

The canonical proline residue is the only proteinogenic amino acid where the side chain cyclizes onto the backbone nitrogen. This unique architecture locks the


 dihedral angle at approximately -65°. However, "proline editing"—varying the ring size—allows for precise tuning of this constraint.
  • Azetidine-2-carboxylic acid (Aze): The 4-membered ring increases ring strain and compresses the

    
     angle, often favoring a cis-amide bond conformation more strongly than proline. This is critical for inducing sharp turns in 
    
    
    
    -hairpin mimetics.
  • Pipecolic acid (Pip): The 6-membered ring introduces flexibility relative to proline but imposes a distinct "chair" conformational preference.[1][2] It is often used to scan the tolerance of a receptor pocket for steric bulk.

Table 1: Comparative Physicochemical Properties of Proline Analogs

ResidueRing Size

Angle Constraint
cis:trans Ratio (Water)Primary Utility
Aze 4Highly Restricted~40:60Inducing Type VI

-turns; Proteolytic resistance
Pro 5Restricted (-65°)~20:80Standard turn inducer; Helix breaker
Pip 6Semi-Flexible~30:70Steric scanning; "Pipecolic effect" in fragmentation
Tic 6 (Fused)LockedVariableConstraining

angles (side chain rotamers)
Visualization: The Conformational Landscape

The following diagram illustrates the decision logic for selecting a heterocyclic constraint based on the desired structural outcome.

HeterocycleLogic Start Target Structural Goal Turn Induce Sharp Turn Start->Turn Helix Stabilize Helix Start->Helix Stability Proteolytic Stability Start->Stability Aze Azetidine (Aze) 4-membered ring High cis-amide propensity Turn->Aze Type VI Turn Pip Pipecolic Acid (Pip) 6-membered ring Steric bulk + Flexibility Turn->Pip steric demand Thiazole Thiazole/Oxazole Planar/Rigid Backbone cyclization Helix->Thiazole Macrocyclization Stability->Aze steric occlusion Stability->Thiazole amide bond replacement

Figure 1: Decision matrix for selecting heterocyclic amino acids based on structural engineering goals.

Part 2: Synthetic Strategies & Challenges

Synthesizing peptides with heterocyclic residues presents unique challenges. The secondary amines of Aze and Pip are sterically hindered and less nucleophilic than primary amines, leading to difficult coupling and potential deletion sequences. Furthermore, histidine analogs (e.g., containing imidazole or thiazole rings) are notoriously prone to racemization.

The Coupling Reagent Matrix

Do not rely on standard HBTU/DIEA protocols for these residues. The activation kinetics must be matched to the nucleophile's reactivity.

  • For Aze/Pip Coupling (Incoming AA): Use HATU or COMU . The 7-aza-benzotriazole moiety stabilizes the active ester and accelerates the reaction with the hindered secondary amine.

  • For Histidine/Thiazole Analogs (Racemization Prone): Use Oxyma Pure/DIC .[3] This combination is superior to HOBt in suppressing racemization while maintaining high coupling efficiency.

  • Expert Tip: For extremely difficult couplings (e.g., Aze-to-Aze), use PyAOP or acid fluorides, and consider elevating the temperature to 50°C (microwave assisted), but never use base-mediated activation (like HBTU) for Cys/His derivatives at high heat.

Racemization Suppression

Racemization occurs via proton abstraction from the


-carbon, facilitated by the formation of an oxazolone intermediate.[4] Heterocycles with electron-withdrawing rings (like thiazoles) increase the acidity of the 

-proton.
  • Protocol: Add 0.1 eq of CuCl₂ to the coupling mixture when working with highly sensitive histidine or phenylglycine analogs. The copper coordinates the intermediate, preventing oxazolone formation.

Part 3: Advanced Experimental Protocols

Protocol A: Solid-Phase Synthesis of Thiazole-Backbone Peptides

Objective: To synthesize a peptide where a thiazole ring replaces an amide bond, acting as a rigid linear spacer or a macrocyclization element.[5] This protocol utilizes a "biocompatible" condensation strategy.[5]

Reagents:

  • Resin: 2-Chlorotrityl chloride (2-CTC)

  • C-terminal component: Aminoacetonitrile derivative[5]

  • N-terminal component: Cysteine-containing peptide chain[5][6]

Workflow:

  • Resin Loading: Load the first amino acid onto 2-CTC resin using standard DIPEA/DCM method. Capping with MeOH is crucial to prevent non-specific binding.

  • Elongation: Synthesize the linear peptide sequence using Fmoc-SPPS. Ensure the N-terminal residue is Cysteine (or a Penicillamine analog for gem-dimethyl substitution).

  • Nitrile Incorporation: If the thiazole is internal, the "next" residue must be modified to contain a nitrile group, or a cleavage-induced cyclization strategy must be used.

  • Cyclodehydration (The Key Step):

    • Condition: The reaction between the N-terminal Cysteine (1,2-aminothiol) and the C-terminal nitrile occurs at physiological pH (pH 7.4 phosphate buffer).

    • Mechanism:[3][4][5][6][7][8][9] The thiol attacks the nitrile to form a thiazoline intermediate.

    • Oxidation:[5][7][10] The thiazoline is unstable. Oxidize to the stable thiazole using mild oxidants.[5] Protocol: Stir the thiazoline-peptide in DMSO/Water (open air) or use K₃Fe(CN)₆ if rapid oxidation is required.

Validation:

  • Monitor the transition from Linear (Mass M) -> Thiazoline (M) -> Thiazole (M-2H). The loss of 2 protons is diagnostic in LC-MS.

Protocol B: Coupling Sterically Hindered Secondary Amines (Aze/Pip)

Objective: Efficient coupling of an Fmoc-Amino Acid to a resin-bound N-terminal Aze or Pip residue.

  • Diagnosis: Perform a Chloranil Test (not Kaiser). Secondary amines do not react with ninhydrin (Kaiser) to produce the characteristic blue color. Chloranil turns blue/green in the presence of secondary amines.

  • Activation:

    • Dissolve Fmoc-AA-OH (4 eq) and HATU (3.9 eq) in DMF.

    • Add HOAt (4 eq) - Crucial additive for secondary amines.

    • Add TMP (2,4,6-trimethylpyridine) or DIEA (8 eq). TMP is a weaker base that reduces racemization risk during slow couplings.

  • Coupling: Double couple for 2 hours each.

  • Capping: Acetylate unreacted amines aggressively using Ac₂O/Pyridine to prevent deletion sequences.

Visualization: Thiazole Synthesis Workflow

The following diagram details the specific chemical transformation from Cysteine/Nitrile precursors to the final Thiazole scaffold.

ThiazoleSynthesis Precursor Linear Peptide (N-term Cys + C-term Nitrile) Cyclization Cyclization (pH 7.4 Buffer) Precursor->Cyclization Nucleophilic Attack Intermediate Thiazoline Ring (Unstable) Cyclization->Intermediate Oxidation Oxidation (DMSO/Air or K3Fe(CN)6) Intermediate->Oxidation -2H (Dehydrogenation) Final Thiazole Peptide (Rigid/Stable) Oxidation->Final

Figure 2: Synthetic pathway for converting Cysteine-Nitrile precursors into Thiazole-containing peptides.

Part 4: References

  • Vertex AI Search. (2024). Biocompatible Synthesis of Macrocyclic Thiazol(in)e Peptides. Chemistry - A European Journal.[5] Link

  • RSC Publishing. (2021). Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics. RSC Advances. Link

  • National Institutes of Health. (2014). Investigations of the mechanism of the "proline effect" in tandem mass spectrometry: the "pipecolic acid effect". Journal of the American Society for Mass Spectrometry. Link

  • MDPI. (2023). Epimerisation in Peptide Synthesis: Coupling Agent Selection. Molecules. Link

  • Rutgers University. (2025). Amino acid modifications for conformationally constraining naturally occurring and engineered peptide backbones. Protein Science. Link

Sources

Quinolyl-alanine Derivatives: A Technical Guide to Synthesis, Properties, and Medicinal Applications

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Quinolyl-alanine derivatives in medicinal chemistry Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

Quinolyl-alanine (QA) derivatives represent a specialized class of non-canonical amino acids (NCAAs) that bridge the gap between classical heterocyclic medicinal chemistry and peptide engineering. Structurally analogous to tryptophan (Trp), these derivatives replace the indole moiety with a quinoline ring. This substitution confers distinct electronic properties, enhanced solvatochromic fluorescence, and altered π-stacking capabilities, making them invaluable tools for probing protein microenvironments and designing protease-resistant therapeutic peptides.

This guide provides a comprehensive technical analysis of quinolyl-alanine derivatives, focusing on their asymmetric synthesis via Ni(II) Schiff base complexes, their photophysical characterization as biological probes, and their utility in modern drug discovery.

Structural Significance & Molecular Design

The Tryptophan Bioisostere

In medicinal chemistry, the indole ring of tryptophan is a critical pharmacophore for hydrophobic interactions and hydrogen bonding. Quinolyl-alanine retains the bicyclic aromatic surface area of tryptophan but alters the hydrogen bond donor/acceptor profile.

  • 2-Quinolyl-alanine (2-QA): Nitrogen is in the 1-position relative to the alanine side chain attachment point. It acts as a hydrogen bond acceptor, unlike the indole N-H which is a donor.

  • 3-Quinolyl-alanine (3-QA): The nitrogen position shifts the electronic dipole, often resulting in higher quantum yields and distinct solvatochromic behavior compared to 2-QA.

Photophysical Advantage

Unlike intrinsic tryptophan fluorescence, which is easily quenched and overlaps with other aromatic residues, quinolyl-alanine derivatives exhibit red-shifted excitation and emission maxima. This allows for selective excitation in complex biological matrices.

Table 1: Comparative Photophysical Properties (Aqueous Buffer pH 7.4)
PropertyL-Tryptophan (Trp)2-Quinolyl-alanine (2-QA)3-Quinolyl-alanine (3-QA)
Excitation Max (

)
~280 nm~300-320 nm~315-330 nm
Emission Max (

)
~350 nm~400-420 nm~410-430 nm
Quantum Yield (

)
~0.140.20 - 0.60 (Solvent dependent)0.30 - 0.70 (Solvent dependent)
Env. Sensitivity ModerateHigh (Solvatochromic)High
H-Bond Capability Donor (Indole NH)Acceptor (Quinoline N)Acceptor (Quinoline N)

Asymmetric Synthesis: The Ni(II) Schiff Base Protocol

The most robust method for synthesizing enantiomerically pure quinolyl-alanine derivatives is the homologation of glycine using a chiral nickel(II) Schiff base auxiliary. This method is self-validating due to the distinct color change of the complex upon deprotonation and alkylation, and it allows for the recovery of the chiral auxiliary.

Reaction Logic & Mechanism

The reaction utilizes a Ni(II) complex of glycine Schiff base derived from (S)-2-[N-(N'-benzylprolyl)amino]benzophenone (BPB).

  • Chiral Shielding: The BPB ligand creates a rigid chiral environment, shielding one face of the glycine enolate.

  • Thermodynamic Control: Alkylation occurs trans to the bulky proline ring, ensuring high diastereoselectivity (>98% de).

  • Acid Hydrolysis: The resulting alkylated complex is hydrolyzed to release the free amino acid and the chiral ligand.

Visualization of Synthetic Pathway

SynthesisWorkflow Start Glycine-Ni-BPB Complex (Achiral Glycine Equivalent) Intermediate Alkylated Ni(II) Complex (Red/Orange Solid) Start->Intermediate 1. KOH/DMF (Deprotonation) 2. Add Reagent Reagent Quinolyl Bromide (Electrophile) Reagent->Intermediate Hydrolysis Acid Hydrolysis (HCl/MeOH) Intermediate->Hydrolysis 3N HCl, Reflux Product L-Quinolyl-alanine (>98% ee) Hydrolysis->Product Ion Exchange Auxiliary Recovered Chiral Ligand (BPB) Hydrolysis->Auxiliary Extraction Auxiliary->Start Recycled (Ni(NO3)2 + Gly)

Caption: Figure 1. Asymmetric synthesis cycle of Quinolyl-alanine using the Ni(II)-BPB chiral auxiliary. The process ensures high enantiomeric excess through steric steering.

Detailed Experimental Protocol

Note: All steps should be performed under an inert atmosphere (Nitrogen or Argon).

Step 1: Formation of the Enolate

  • Charge a flame-dried round-bottom flask with Gly-Ni-S-BPB complex (1.0 equiv, typically reddish crystals).

  • Dissolve in anhydrous DMF (5 mL per mmol).

  • Add finely ground KOH (5.0 equiv). The solution will shift color (typically deep red to brown), indicating enolate formation. Stir for 10 minutes at room temperature.

Step 2: Asymmetric Alkylation

  • Add 3-(Bromomethyl)quinoline (or 2-isomer) (1.2 equiv) dropwise to the reaction mixture.

  • Stir at room temperature. Monitor by TLC (Silica, DCM:MeOH 10:1). The reaction is usually complete within 1-2 hours.

  • Quench: Pour the mixture into ice-water (10x reaction volume). The alkylated complex will precipitate.

  • Filtration: Collect the solid by filtration. Wash with water. The diastereomeric purity is typically >95% at this stage.

Step 3: Hydrolysis and Recovery

  • Dissolve the alkylated complex in MeOH:3N HCl (3:1 ratio).

  • Reflux at 70°C for 30 minutes. The red color will disappear, turning green (NiCl2 formation).

  • Workup: Evaporate MeOH. Dilute with water. Extract the free chiral ligand (BPB) with chloroform (save for recycling).

  • Purification: The aqueous layer contains the Ni(II) salts and the amino acid hydrochloride. Load onto a cation exchange resin (Dowex 50W). Elute Ni(II) with water, then elute the Quinolyl-alanine with 2M NH4OH.

Medicinal Chemistry Applications

Case Study A: Fluorescent Probes for Protein Folding

Quinolyl-alanine is highly sensitive to the polarity of its environment. In a hydrophobic pocket (folded protein), the quantum yield increases significantly compared to an aqueous environment (unfolded/solvent-exposed).

  • Application: Site-directed mutagenesis to replace Trp residues in GPCRs or kinases.

  • Mechanism: Upon ligand binding, conformational changes alter the solvation shell of the QA residue, resulting in a measurable fluorescence shift (blue shift in hydrophobic pockets).

Case Study B: Antimalarial Peptides

Quinoline is the pharmacophore of chloroquine. Incorporating QA into antimicrobial peptides creates "hybrid" therapeutics.

  • Mechanism: The cationic peptide backbone facilitates transport into the parasite's food vacuole. The quinoline moiety inhibits heme polymerization (hemozoin formation), leading to parasite toxicity.

  • Advantage: The peptide linkage is often more resistant to enzymatic degradation when NCAAs like QA are used.

Biological Interaction Pathways

BiologicalActivity QA Quinolyl-alanine Residue Target1 Kinase ATP Pocket QA->Target1 Incorporation Target2 Parasite Food Vacuole QA->Target2 Transport Effect1 Pi-Stacking Interaction (Enhanced Affinity) Target1->Effect1 Binding Readout Fluorescence Signal (Conformational Probe) Target1->Readout Solvation Change Effect2 Heme Polymerization Inhibition Target2->Effect2 pH Accumulation

Caption: Figure 2. Dual-mode utility of Quinolyl-alanine as both a high-affinity binder (via Pi-stacking) and a functional probe/inhibitor.

Future Outlook

The field is moving towards genetic code expansion to incorporate QA derivatives cotranslationally. By evolving specific aminoacyl-tRNA synthetase/tRNA pairs, researchers can now insert 2-QA or 3-QA into proteins in live cells, allowing for real-time monitoring of protein dynamics without post-translational chemical modification.

References

  • Unified Approach to the Asymmetric Synthesis of Higher Homologues of (3-Quinolyl)-alanine. Source: Taylor & Francis Group. URL:[Link]

  • Two-color fluorescent L-amino acid mimic of tryptophan for probing peptide-nucleic acid complexes. Source: Bioconjugate Chemistry (PubMed). URL:[Link]

  • General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes. Source: Royal Society of Chemistry (J. Chem. Soc., Perkin Trans. 1). URL:[Link]

  • Fluorescence quenching of tryptophan and tryptophanyl dipeptides in solution. Source: Journal of Biophysical Chemistry. URL:[Link]

  • Intrinsic Fluorescence Spectra of Tryptophan, Tyrosine and Phenylalanine. Source: Atlantis Press. URL:[Link]

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Containing Quinolinylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Quinolinylalanine in Peptide Drug Discovery

Quinolinylalanine, a non-canonical amino acid, has emerged as a valuable building block in the design of novel peptide therapeutics. Its rigid, aromatic quinoline side chain offers unique properties for modulating the structure and function of peptides. The incorporation of quinolinylalanine can enhance receptor binding affinity, improve metabolic stability, and introduce novel conformational constraints. For instance, its use in the synthesis of Luteinising Hormone-Releasing Hormone (LHRH) antagonists has led to the development of highly potent drug candidates.[1][2][3] This guide provides a comprehensive, in-depth protocol for the successful incorporation of quinolinylalanine into peptides using modern Fmoc-based solid-phase peptide synthesis (SPPS).

Core Principles and Strategic Considerations

The successful synthesis of peptides containing quinolinylalanine hinges on a thorough understanding of the standard Fmoc/tBu SPPS strategy, with special considerations for the unique properties of this non-canonical residue. The general workflow involves the sequential addition of Nα-Fmoc-protected amino acids to a growing peptide chain anchored to a solid support.[4][5]

The Iterative SPPS Cycle

The synthesis proceeds through a series of repeated cycles, each consisting of two main steps:

  • Fmoc Deprotection: The removal of the temporary Fmoc protecting group from the N-terminus of the resin-bound peptide, typically using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[6]

  • Amino Acid Coupling: The activation of the incoming Fmoc-protected amino acid's carboxyl group and its subsequent reaction with the newly exposed N-terminal amine of the peptide chain to form a new peptide bond.[7]

This cycle is repeated until the desired peptide sequence is assembled. The final steps involve the cleavage of the peptide from the solid support and the simultaneous removal of all side-chain protecting groups.[8][9]

Visualizing the Workflow: The SPPS Cycle for Quinolinylalanine Incorporation

SPPS_Cycle_for_Quinolinylalanine cluster_resin Solid Support cluster_reagents Reagents cluster_process SPPS Cycle Resin_Peptide Resin-Bound Peptide (Fmoc Protected) Deprotection Fmoc Deprotection Resin_Peptide->Deprotection Piperidine 20% Piperidine in DMF Piperidine->Deprotection Fmoc_Qnl_Ala Fmoc-Quinolinylalanine Coupling Coupling Fmoc_Qnl_Ala->Coupling Coupling_Reagent Coupling Reagent (e.g., HBTU/HATU) Coupling_Reagent->Coupling Washing_1 Washing (DMF) Deprotection->Washing_1 Washing_1->Coupling Washing_2 Washing (DMF) Coupling->Washing_2 Resin_Peptide_Extended Resin-Bound Peptide (Extended by one residue, Fmoc Protected) Washing_2->Resin_Peptide_Extended Resin_Peptide_Extended->Deprotection Next Cycle

Caption: The iterative cycle of Fmoc-SPPS for incorporating quinolinylalanine.

Detailed Experimental Protocols

This section provides a step-by-step methodology for the manual solid-phase synthesis of a peptide containing quinolinylalanine. These protocols are based on well-established SPPS principles and are adaptable for automated synthesizers.[6][10]

Materials and Reagents
  • Resin: Rink Amide resin (for C-terminal amides) or 2-Chlorotrityl chloride resin (for C-terminal carboxylic acids).

  • Amino Acids: Nα-Fmoc-protected amino acids, including Fmoc-L-Ala(3-Qnl)-OH.

  • Solvents:

    • N,N-Dimethylformamide (DMF), peptide synthesis grade.

    • Dichloromethane (DCM), peptide synthesis grade.

    • Piperidine.

    • Cold diethyl ether.

  • Coupling Reagents:

    • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

    • N,N-Diisopropylethylamine (DIPEA).

  • Cleavage Cocktail:

    • Trifluoroacetic acid (TFA).

    • Triisopropylsilane (TIS).

    • Water.

Protocol 1: Resin Preparation and Swelling

Causality: Proper swelling of the resin is critical to ensure that the reactive sites within the polymer matrix are accessible to reagents, which is essential for efficient reaction kinetics.[4]

  • Place the desired amount of resin (e.g., 100-200 mesh for automated synthesis) in a suitable reaction vessel.

  • Add DMF to the resin until it is fully submerged.

  • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

  • Drain the DMF from the swollen resin.

Protocol 2: Iterative Fmoc Deprotection and Amino Acid Coupling

This cycle is repeated for each amino acid in the peptide sequence.

Causality: The Fmoc group is base-labile and is efficiently removed by piperidine through a β-elimination mechanism, exposing the N-terminal amine for the subsequent coupling reaction.[11]

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5-10 minutes.

  • Drain the piperidine solution.

  • Repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.

  • Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.

Causality: The coupling reagent (e.g., HBTU, HATU) activates the carboxylic acid of the incoming Fmoc-amino acid, forming a highly reactive species that readily reacts with the free amine on the growing peptide chain.[7]

  • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin loading), HBTU or HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

  • Add the activation solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Perform a qualitative test (e.g., Kaiser test) to monitor the completion of the coupling reaction.

  • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF.

Causality: Due to the potential for steric hindrance from the bulky quinoline side chain, optimized coupling conditions are recommended to ensure high coupling efficiency. A more potent activating agent like HATU and potentially a longer reaction time or a double coupling strategy may be necessary.

  • In a separate vial, dissolve Fmoc-L-Ala(3-Qnl)-OH (3 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

  • Add the activation solution to the deprotected resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitor the reaction closely using a Kaiser test. If the test remains positive after 2 hours, indicating incomplete coupling, a second coupling is recommended.

  • To perform a double coupling, drain the reaction solution, wash the resin with DMF, and repeat the coupling step with a freshly prepared activation solution.

  • After complete coupling, wash the resin thoroughly with DMF.

Protocol 3: Final Cleavage and Deprotection

Causality: A strong acid, typically TFA, is used to cleave the peptide from the resin and simultaneously remove the acid-labile side-chain protecting groups.[8][9] Scavengers are crucial to trap the reactive carbocations generated during this process, preventing unwanted side reactions with sensitive amino acid residues.[12]

  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DMF, followed by DCM, and dry the resin under vacuum.

  • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).

  • Add the cleavage cocktail to the dried resin in a well-ventilated fume hood.

  • Agitate the mixture for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the peptide pellet under vacuum.

Quantitative Data Summary

ParameterRecommended ValueRationale
Resin Loading 0.3 - 0.7 mmol/gBalances yield with the prevention of aggregation.
Amino Acid Excess 3 - 5 equivalentsDrives the coupling reaction to completion.
Coupling Reagent Excess 2.9 - 4.9 equivalentsEnsures efficient activation of the amino acid.
Base (DIPEA) Excess 6 - 10 equivalentsFacilitates the activation and coupling reactions.
Fmoc Deprotection Time 2 x (5-10) minutesEnsures complete removal of the Fmoc group.
Standard Coupling Time 1 - 2 hoursSufficient for most standard amino acids.
Qnl-Ala Coupling Time 2 - 4 hours (or double coupling)Accounts for potential steric hindrance.
Cleavage Time 2 - 4 hoursEnsures complete cleavage and deprotection.

Troubleshooting and Field-Proven Insights

  • Incomplete Coupling of Quinolinylalanine: If the Kaiser test remains positive after the initial coupling, do not extend the reaction time indefinitely. A double coupling with fresh reagents is a more effective strategy to drive the reaction to completion.

  • Potential for Racemization: While Fmoc chemistry generally minimizes racemization, the use of strong activating agents for hindered amino acids can increase this risk. It is advisable to use the minimum necessary activation time.

  • Aggregation: Peptides containing multiple hydrophobic residues, including quinolinylalanine, may be prone to aggregation on the resin. Using a lower-loaded resin or incorporating pseudoproline dipeptides in the sequence can help to mitigate this issue.

Characterization of Quinolinylalanine-Containing Peptides

The successful synthesis of the target peptide must be confirmed through rigorous analytical characterization.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the standard method for assessing the purity of the crude peptide and for purifying the target peptide.[13] A C18 column is typically used with a gradient of acetonitrile in water, both containing 0.1% TFA.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized peptide.[14] Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common techniques. Tandem mass spectrometry (MS/MS) can be used to verify the peptide sequence.[15] The fragmentation of peptides containing quinolinylalanine will produce characteristic b and y ions, and the presence of the quinoline moiety may lead to specific fragmentation patterns that can be used for identification.[13][16]

Visualizing the Characterization Workflow

Characterization_Workflow Crude_Peptide Crude Peptide (Post-Cleavage) RP_HPLC Reverse-Phase HPLC Crude_Peptide->RP_HPLC Purity_Assessment Purity Assessment RP_HPLC->Purity_Assessment Purification Purification RP_HPLC->Purification Purified_Peptide Purified Peptide Purification->Purified_Peptide Mass_Spec Mass Spectrometry (ESI or MALDI) Purified_Peptide->Mass_Spec Tandem_MS Tandem MS (MS/MS) Purified_Peptide->Tandem_MS Molecular_Weight Molecular Weight Confirmation Mass_Spec->Molecular_Weight Final_Product Final Characterized Peptide Molecular_Weight->Final_Product Sequence_Verification Sequence Verification Tandem_MS->Sequence_Verification Sequence_Verification->Final_Product

Caption: Workflow for the purification and characterization of quinolinylalanine-containing peptides.

Conclusion

The incorporation of quinolinylalanine into peptides via solid-phase synthesis is a powerful strategy for the development of novel therapeutics. By following the detailed protocols and considering the specific challenges associated with this non-canonical amino acid, researchers can successfully synthesize and characterize these complex molecules. The insights provided in this guide are intended to empower scientists in their efforts to design and create the next generation of peptide-based drugs.

References

  • Ljungqvist, A., et al. (1987). Design, synthesis and bioassays of antagonists of LHRH which have high antiovulatory activity and release negligible histamine. Biochemical and Biophysical Research Communications, 148(2), 849-56. [Link]

  • Rivier, J., et al. (1981). Synthesis and biological activity of LH-RH antagonists modified in position 1. Peptides, 2(2), 187-91. [Link]

  • García-Martín, F., et al. (2023). Peptides, solid-phase synthesis and characterization: Tailor-made methodologies. MethodsX, 11, 102275. [Link]

  • Rivier, J., et al. (1981). Synthesis and biological activity of LH-RH antagonists modified in position 1. PubMed, 2(2), 187-91. [Link]

  • Neuland Labs. (2025). Solid Phase Peptide Synthesis Process and Applications 2025. [Link]

  • Coin, I., et al. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 10, 1167-1182. [Link]

  • Matrix Science. (n.d.). Mascot help: Peptide fragmentation. [Link]

  • Gergely, M., et al. (2023). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. ChemRxiv. [Link]

  • Vesely, J., et al. (2025). Universal peptide synthesis via solid-phase methods fused with chemputation. Nature Communications, 16(1), 1-11. [Link]

  • Biondi, L., & De Rinaldis, S. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Journal of Peptide Science, 19(8), 465-475. [Link]

  • Martins, C. P., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules, 26(22), 7013. [Link]

  • AAPPTEC. Amino Acid Sidechain Deprotection. [Link]

  • Chavez, J. D., et al. (2015). Peptide Identification by Tandem Mass Spectrometry with Alternate Fragmentation Modes. Analytical Chemistry, 87(1), 115-122. [Link]

  • Folkers, K., et al. (1983). Antagonists of the luteinizing hormone releasing hormone with pyridyl-alanines which completely inhibit ovulation at nanogram dosage. Biochemical and Biophysical Research Communications, 111(3), 1089-95. [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • AAPPTEC. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Barnes, S., & Renfrow, M. B. (2011). Peptide ion fragmentation in mass spectrometry. [Link]

  • van der Bruggen, T., et al. (2001). MS/MS fragmentation spectrum of the candidate peptide. ResearchGate. [Link]

  • CEM Corporation. (n.d.). Application Note Peptide Cleavage and Protected Cleavage Procedures. [Link]

  • Sharma, A., et al. (2024). GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy. Molecules, 29(1), 1-20. [Link]

Sources

Application Note: Fluorescent Labeling of Peptides using (R)-2-Quinolylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

In the development of peptide therapeutics and biological probes, maintaining the native binding affinity of the ligand is paramount. Traditional fluorescent labeling strategies, which rely on bulky extrinsic fluorophores (e.g., FITC, Rhodamine, Cy-dyes) attached via linkers, often disrupt the delicate steric and electrostatic interface between a peptide and its receptor.[1]

This guide details the application of (R)-2-Quinolylalanine (2-Qua) , a fluorescent non-canonical amino acid that acts as an isosteric mimic of Tryptophan (Trp). Unlike bulky dyes, 2-Qua is incorporated directly into the peptide backbone.

Key Advantages:

  • Minimal Steric Perturbation: 2-Qua structurally resembles Tryptophan, allowing it to fit into hydrophobic binding pockets without abolishing affinity.[1]

  • Distinct Spectral Properties: It possesses excitation/emission maxima (~320nm / ~420nm) sufficiently red-shifted from Tryptophan (~280nm / ~350nm), enabling selective detection in the presence of native protein residues.

  • Solvatochromism: The fluorescence quantum yield and emission maximum of 2-Qua are highly sensitive to the local solvent environment, making it an excellent reporter for binding events (e.g., burial into a hydrophobic receptor pocket).

  • Stereochemical Stability: The (R)-enantiomer corresponds to the D-configuration, conferring resistance to proteolytic degradation—ideal for stabilized peptide, retro-inverso, or D-peptide discovery programs.[1]

Technical Principle: Photophysics & Design

Spectral Comparison: Trp vs. 2-Qua

To effectively use 2-Qua, one must understand how it differs from the native Tryptophan residues likely present in the target protein.

PropertyL-Tryptophan (Trp)(R)-2-Quinolylalanine (2-Qua)Impact on Assay
Excitation (

)
~280 nm~315–320 nm Allows selective excitation of the probe without exciting protein Trp.
Emission (

)
~350 nm~410–430 nm Emission is red-shifted, avoiding background interference.[1]
Quantum Yield (

)
~0.14 (water)High in hydrophobic Signal increases significantly upon binding (turn-on effect).
Stereochemistry (S) = L-isomer(R) = D-isomer Induces reverse turns or used in D-peptides; protease resistant.
Mechanism of Action

The utility of 2-Qua relies on solvatochromism . In an aqueous environment (unbound), the fluorescence is often quenched or red-shifted due to solvent relaxation. Upon binding to a target, the 2-Qua residue is shielded from water and enters a restricted, hydrophobic environment.[1] This results in a blue shift (to lower wavelengths) and a concomitant increase in fluorescence intensity .

Experimental Workflow

The following diagram outlines the lifecycle of a 2-Qua peptide experiment, from rational design to


 determination.

Workflow Design 1. Rational Design (Replace Trp/Phe or Insert at Turn) SPPS 2. SPPS Synthesis (Fmoc-(R)-2-Qua-OH) Design->SPPS Sequence Defined Cleavage 3. Cleavage & Deprotection SPPS->Cleavage Resin Bound Purify 4. HPLC Purification & MS Validation Cleavage->Purify Crude Peptide Assay 5. Binding Assay (Fluorescence Titration) Purify->Assay >95% Purity

Figure 1: End-to-end workflow for developing (R)-2-Quinolylalanine labeled peptides.

Protocol: Solid Phase Peptide Synthesis (SPPS)

This protocol assumes a standard Fmoc/tBu strategy.[2] Due to the steric bulk of the quinoline ring, coupling efficiency can be lower than standard amino acids.

Materials
  • Resin: Rink Amide (for C-term amides) or Wang (for C-term acids).[3][4]

  • NCAA: Fmoc-(R)-2-Quinolylalanine-OH.

  • Coupling Reagents: HATU (preferred for bulky AAs) and HOAt, or DIC/Oxyma.[1]

  • Base: DIPEA (N,N-Diisopropylethylamine).[1][3]

  • Solvent: DMF (Anhydrous).

Step-by-Step Procedure
  • Resin Swelling:

    • Swell resin in DMF for 30 minutes.

  • Standard Elongation:

    • Synthesize the peptide sequence up to the position of the label using standard automated or manual protocols (typically 3-5 eq AA, HBTU/DIPEA, 45 min).

  • Coupling Fmoc-(R)-2-Qua-OH (Critical Step):

    • Stoichiometry: Use 2.5 to 3 equivalents relative to resin loading (to conserve the expensive NCAA).

    • Activation: Dissolve Fmoc-(R)-2-Qua-OH, HATU (2.5 eq), and HOAt (2.5 eq) in DMF.[1] Add DIPEA (5 eq) immediately before adding to the resin.

    • Reaction Time: Allow coupling to proceed for 2 to 4 hours at room temperature with agitation.

    • Validation: Perform a Kaiser test (ninhydrin) or Chloranil test (for secondary amines). If positive (color change), perform a second coupling with fresh reagents for 1 hour.

  • Fmoc Removal:

    • Treat with 20% Piperidine in DMF (2 x 10 min). Note: The bulky side chain does not typically hinder Fmoc removal.

  • Final Cleavage:

    • Cocktail: TFA/TIS/H2O (95:2.5:2.5).

    • Time: 2–3 hours.

    • Precipitate in cold diethyl ether, centrifuge, and lyophilize.

Quality Control (Self-Validating System)
  • Mass Spectrometry: The molecular weight of the quinolylalanine residue is distinct. Ensure the observed mass matches the calculated

    
    .
    
  • UV Absorbance: During HPLC, monitor at 315 nm in addition to 214/280 nm. A peak at 315 nm confirms the presence of the quinoline chromophore in the purified fraction.

Application: Binding Affinity (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ) Determination[5]

This assay measures the increase in fluorescence intensity as the hydrophobic 2-Qua probe binds to the target protein.

Experimental Setup
  • Buffer: PBS or HEPES (pH 7.4). Avoid buffers with high background fluorescence.

  • Probe Concentration: Fix peptide concentration at 1

    
    M (below the expected 
    
    
    
    ).
  • Protein Titration: Prepare a serial dilution of the target protein (e.g., 0 to 10

    
    M).
    
Measurement Parameters
  • Excitation: 315 nm (Slit width: 5 nm).

  • Emission Scan: 350 nm – 500 nm.[5]

  • Integration: Measure peak intensity at

    
     (typically ~410 nm).
    
Data Analysis

Plot the Fluorescence Intensity (


) vs. Protein Concentration 

. Fit the data to the one-site binding equation:


Where:

  • 
     = Fluorescence of peptide alone.
    
  • 
     = Maximum change in fluorescence at saturation.
    
  • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     = Dissociation constant.
    
Mechanism Visualization

BindingMechanism Unbound Unbound Peptide (Solvent Exposed) Bound Bound Complex (Hydrophobic Pocket) Unbound->Bound + Target Protein SignalLow Low Fluorescence (Quenched/Red-Shifted) Unbound->SignalLow Emission ~430nm SignalHigh High Fluorescence (Blue-Shifted) Bound->SignalHigh Emission ~410nm (Quantum Yield ↑)

Figure 2: Solvatochromic mechanism. Binding to the receptor shields the 2-Qua fluorophore from water, resulting in a signal increase.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Coupling Yield Steric hindrance of the quinoline ring.Switch to HATU/HOAt. Double couple. Increase temperature to 40°C (carefully, to avoid racemization, though less critical for D-isomers).
No Fluorescence Change Probe is not entering a hydrophobic pocket.The label position is solvent-exposed in the complex. Move the 2-Qua to a different position (residue scanning).
High Background Signal Protein contains Tryptophans interfering?Ensure Excitation is strictly >310 nm. Trp does not excite efficiently above 300 nm.
Solubility Issues 2-Qua is hydrophobic.Ensure the peptide sequence contains solubilizing residues (Lys/Arg) or use a PEG linker if the design permits.

References

  • Imperiali, B., & Eschenmoser, A. (1999).[1] Fluorescent amino acids: Modular building blocks for the construction of sensors for biological receptors.Journal of Organic Chemistry . (General principle of fluorescent amino acids).

  • Sisido, M., et al. (2020).[1] Solid-phase synthesis of peptides containing non-canonical amino acids.[3]Methods in Molecular Biology . (SPPS protocols for bulky analogs).

  • Lakowicz, J. R. (2006).[1] Principles of Fluorescence Spectroscopy. Springer . (Fundamental photophysics of tryptophan and analogs).

  • Dixon, H. B., & Fields, R. (1972).[1] Specific modification of N-terminal residues.Methods in Enzymology . (Early characterization of quinoxaline/quinoline derivatives).

Sources

Application Note: High-Fidelity Click Chemistry Functionalization of Quinolin-2-yl Alanine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Quinolin-2-yl alanine (QuinAla) scaffolds represent a privileged class of non-canonical amino acids (NCAAs) utilized for their solvatochromic fluorescence and metal-chelating capabilities. Functionalizing these scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) presents a unique chemical paradox: the very feature that makes QuinAla valuable—its ability to coordinate transition metals via the quinoline nitrogen—actively sabotages the CuAAC catalytic cycle by sequestering the copper catalyst.

This Application Note provides a validated protocol to overcome "ligand poisoning" by the substrate. We detail the use of accelerating ligands (THPTA) to out-compete the quinoline scaffold for Cu(I), ensuring rapid, quantitative functionalization without compromising the photophysical integrity of the probe.

Scientific Foundation: The Chelation Challenge

The Mechanistic Bottleneck

In standard CuAAC, Cu(I) coordinates with the alkyne to form a copper-acetylide intermediate. However, the nitrogen atom at the 1-position of the quinoline ring (pKa ~4.9) acts as a competitive ligand.

  • Interference: If the click handle (alkyne/azide) is proximal to the quinoline ring, the scaffold can form a stable, non-reactive chelate with Cu(I), effectively removing the catalyst from the cycle.

  • Fluorescence Quenching: Post-click, the resulting 1,2,3-triazole can form a "pincer" motif with the quinoline nitrogen. While this enables metal sensing applications, it often results in static quenching of the fluorophore if residual copper is not rigorously removed.

Ligand Strategy: THPTA vs. TBTA

To drive the reaction, the catalytic copper complex must be thermodynamically more stable than the [Cu-QuinAla] resting state but kinetically labile enough to permit catalysis.

  • TBTA (Tris(benzyltriazolylmethyl)amine): Often insufficient for chelating substrates due to poor water solubility and slower ligand exchange rates.

  • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine): The preferred ligand. Its water solubility allows for higher effective concentrations, protecting Cu(I) from oxidation and preventing sequestration by the quinoline nitrogen.

Experimental Workflow Visualization

The following diagram outlines the critical decision pathways for functionalizing QuinAla peptides.

QuinAla_Workflow Start Start: QuinAla Scaffold (Alkyne/Azide Functionalized) Check_Solubility Check Solubility: Hydrophobic vs. Hydrophilic Start->Check_Solubility Path_Aq Aqueous/Buffer System Check_Solubility->Path_Aq Peptide/Protein Path_Org Organic System (DMF/DMSO) Check_Solubility->Path_Org Small Molecule Ligand_Choice Ligand Selection: Must Outcompete Quinoline N Path_Aq->Ligand_Choice Use THPTA Path_Org->Ligand_Choice Use TBTA/BTTAA Rxn_Setup Reaction Assembly: Cu:Ligand Ratio 1:5 Ligand_Choice->Rxn_Setup Monitor Monitor: HPLC & Fluorescence Quenching Rxn_Setup->Monitor Purification Purification: EDTA/Chelex Wash Required Monitor->Purification Complete End Final Conjugate Purification->End

Figure 1: Decision logic for optimizing CuAAC on quinoline-containing scaffolds. Note the critical purification step to remove copper and restore fluorescence.

Detailed Protocol: CuAAC Functionalization of QuinAla Peptides

Scope: This protocol is optimized for a peptide containing a 4-ethynyl-quinolin-2-yl alanine residue, reacting with a fluorescent azide (e.g., Cy5-Azide).

Reagents & Stock Solutions
ReagentStock Conc.SolventStorage
QuinAla Peptide 1.0 mMDMSO/H2O-20°C
Azide Tag 10 mMDMSO-20°C
CuSO4 · 5H2O 20 mMH2ORT
THPTA Ligand 100 mMH2O4°C
Sodium Ascorbate 100 mMH2OFresh Only
Aminoguanidine 100 mMH2O4°C
Step-by-Step Procedure

1. Catalyst Pre-Complexation (Critical Step)

  • Why: Premixing Copper and Ligand prevents the "naked" copper from binding the quinoline ring immediately upon addition.

  • Mix 10 µL CuSO4 (20 mM) with 10 µL THPTA (100 mM).

  • Incubate for 5 minutes. The solution should remain clear blue.

  • Ratio: This establishes a 1:5 Cu:Ligand ratio.

2. Reaction Assembly In a 1.5 mL Eppendorf tube (low-binding), add reagents in this exact order :

  • Buffer: 440 µL Phosphate Buffer (100 mM, pH 7.0). Avoid Tris buffer as it competes for Cu.

  • Scaffold: 50 µL QuinAla Peptide (1 mM stock). Final conc: 100 µM.[1]

  • Azide: 10 µL Azide Tag (10 mM stock). Final conc: 200 µM (2 equiv).

  • Catalyst Complex: 20 µL of the pre-mixed Cu-THPTA solution.

  • Aminoguanidine: 10 µL (Optional, prevents protein crosslinking by oxidized ascorbate).

  • Reductant: 10 µL Sodium Ascorbate (100 mM). Add last to initiate.

3. Incubation

  • Flush headspace with N2 or Argon (optional but recommended for reaction times >1 hour).

  • Incubate at Room Temperature for 1–2 hours in the dark.

  • Note: Quinoline derivatives are photosensitive; protect from light to prevent photodegradation.

4. Quenching & Copper Removal

  • Add 50 µL of 500 mM EDTA (pH 8.0) . Incubate for 10 mins.

  • Mechanism:[2][3][4][5][6] EDTA strips the copper from the [Triazole-Quinoline-Cu] complex. Without this, the product often appears non-fluorescent (quenched) or elutes broadly on HPLC.

5. Purification

  • Purify via RP-HPLC (C18 column).

  • Mobile Phase: H2O/Acetonitrile + 0.1% TFA.

  • Observation: The product will likely have a different retention time and a distinct UV-Vis absorption shoulder compared to the starting material due to the triazole formation.

Quality Control & Troubleshooting

Validation Metrics
ParameterMethodAcceptance Criteria
Identity LC-MS (ESI+)Mass shift corresponding to Azide + H (Triazole formation).
Purity HPLC (254 nm)>95% purity.
Fluorescence FluorometerRecovery of emission after EDTA wash. (Note: Triazole formation may cause a solvatochromic shift).
Troubleshooting Guide (Logic Map)

Troubleshooting Problem Low Yield / No Product Check_Color Did reaction turn yellow/brown? Problem->Check_Color Oxidation Cu(I) Oxidized to Cu(II) Check_Color->Oxidation Yes Check_Precip Precipitate formed? Check_Color->Check_Precip No Soln_Ox Increase Ascorbate Degas Solvents Oxidation->Soln_Ox Aggreg Scaffold Aggregation Check_Precip->Aggreg Yes Chelation Quinoline Chelation Check_Precip->Chelation No (Clear) Soln_Agg Add 10-20% DMSO Use THPTA Aggreg->Soln_Agg Soln_Chel Increase Cu:Ligand to 1:10 Switch to BTTAA Chelation->Soln_Chel

Figure 2: Troubleshooting logic for failed CuAAC on heteroaromatic scaffolds.

References

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13–21. Link

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. Link

    • Key Reference for THPTA ligand usage and stoichiometry.
  • Uttamapinant, C., et al. (2012). Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Biomolecular Labeling.[7] Angewandte Chemie, 51(24), 5852-5856. Link

    • Discusses the acceleration/chelation effects of hetero
  • Gentz, C.d.B., et al. (2025).[8] A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole 8-Hydroxyquinoline Class.[8] Applied Microbiology, 5,[8] 38. Link

    • Recent example of triazole-quinoline functionalization and fluorescence applic
  • Vector Laboratories. (n.d.). Optimize Your Copper-Catalyzed Click Chemistry With Accelerating Ligands. Link

    • Practical guide on ligand selection (THPTA vs BTTAA).
  • Jena Bioscience. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Link

Sources

Troubleshooting & Optimization

Chiral HPLC Separation of Quinolin-2-yl Alanine Enantiomers: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The successful chiral separation of quinolin-2-yl alanine enantiomers is a critical step in pharmaceutical development and quality control. Due to the distinct pharmacological activities often exhibited by individual enantiomers, their accurate quantification is paramount. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chromatographic principles and practical laboratory experience. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to overcome common challenges and achieve robust, reproducible separations.

Common Troubleshooting Scenarios

This section addresses specific issues you may encounter during the chiral HPLC separation of quinolin-2-yl alanine enantiomers. The solutions provided are based on a systematic, cause-and-effect approach to problem-solving.

Issue 1: Poor or No Enantiomeric Resolution (Rs < 1.5)

You're injecting your sample, but the two enantiomer peaks are either completely co-eluting or have very poor separation.

Troubleshooting Steps:

  • Verify Column Chemistry: The first and most critical step is to ensure you are using a chiral stationary phase (CSP) suitable for the analyte. Polysaccharide-based CSPs, such as those coated or immobilized with derivatives of cellulose or amylose, are often the first choice for separating a wide range of chiral compounds, including amino acid derivatives. For quinolin-2-yl alanine, a CSP with π-π interaction capabilities is highly recommended due to the aromatic quinoline ring system.

  • Optimize the Mobile Phase: The composition of the mobile phase is a powerful tool for manipulating enantioselectivity.

    • Normal Phase vs. Reversed Phase: Decide on the appropriate mode. Normal-phase chromatography (e.g., hexane/isopropanol) often provides better selectivity for many chiral separations.[1] However, reversed-phase conditions (e.g., acetonitrile/water or methanol/water) can also be effective and may be preferred for reasons of solubility and compatibility with mass spectrometry.

    • Alcohol Modifier: In normal-phase, the type and concentration of the alcohol modifier (e.g., isopropanol, ethanol) are critical. A lower concentration of the alcohol modifier generally increases retention and can improve resolution, but excessively long run times may result. Systematically vary the alcohol percentage (e.g., from 5% to 20% in hexane) to find the optimal balance.

    • Additives/Buffers: In reversed-phase, the pH of the mobile phase can significantly impact the ionization state of quinolin-2-yl alanine and, consequently, its interaction with the CSP.[2][3] Use a buffer to control the pH. For amino acids, a pH in the range of 3-6 is a good starting point. Additives like trifluoroacetic acid (TFA) or formic acid (at low concentrations, e.g., 0.1%) can improve peak shape and may also enhance resolution.[4][5]

  • Adjust Flow Rate and Temperature:

    • Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the run time.[5][6][7] Start with a typical flow rate (e.g., 1.0 mL/min) and reduce it (e.g., to 0.5 mL/min) to see if resolution improves.[8]

    • Temperature: Temperature affects the thermodynamics of the chiral recognition process. Operating at sub-ambient temperatures often enhances enantioselectivity.[2][5][8] If your HPLC system has a column thermostat, try setting it to a lower temperature (e.g., 15°C or 20°C) to see if resolution improves.

Experimental Protocol: Systematic Mobile Phase Optimization (Normal Phase)

  • Prepare Stock Solutions:

    • Mobile Phase A: 100% Hexane

    • Mobile Phase B: 100% Isopropanol

  • Initial Conditions:

    • Column: Polysaccharide-based CSP (e.g., CHIRALPAK® AD-H)

    • Mobile Phase: 90:10 Hexane:Isopropanol

    • Flow Rate: 1.0 mL/min

    • Temperature: 25°C

    • Injection Volume: 5 µL

    • Detection: UV at an appropriate wavelength for quinolin-2-yl alanine (e.g., 230 nm)

  • Optimization Workflow:

    • Run the initial conditions and calculate the resolution (Rs).

    • If Rs < 1.5, decrease the isopropanol content in 2% increments (e.g., 92:8, 94:6) and re-inject.

    • If retention times become excessively long, consider slightly increasing the flow rate or temperature.

    • If resolution is still poor, consider switching the alcohol modifier to ethanol.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Your enantiomers are separating, but the peaks are not symmetrical, which can interfere with accurate integration and quantification.

Troubleshooting Steps:

  • Check for Column Overload: Injecting too much sample is a common cause of peak distortion.[9]

    • Action: Reduce the injection volume or the concentration of your sample. Perform a loading study by injecting a series of decreasing concentrations to find the point at which peak shape becomes symmetrical.

  • Mobile Phase Mismatch: The solvent in which your sample is dissolved can cause peak distortion if it is significantly stronger than the mobile phase.[3][10]

    • Action: Ideally, dissolve your sample in the mobile phase itself. If this is not possible due to solubility constraints, use the weakest solvent possible that will still dissolve your sample.

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase (e.g., with residual silanols on a silica-based CSP) can lead to tailing.[11]

    • Action: Add a small amount of a competing agent to the mobile phase. For acidic compounds like quinolin-2-yl alanine, an acidic additive like TFA or formic acid (0.1%) can help to saturate these secondary interaction sites and improve peak shape.[5] For basic analytes, a basic additive like diethylamine (DEA) might be used, but this is less likely to be necessary for your compound.

  • Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape.[5]

    • Action:

      • Flush the column with a strong solvent (refer to the column manufacturer's instructions).

      • If the problem persists, try reversing the column (if permitted by the manufacturer) and flushing again.[9]

      • As a last resort, the column may need to be replaced.

Method Development Logic for Peak Shape Improvement

G cluster_0 Peak Shape Troubleshooting A Poor Peak Shape Observed (Tailing/Fronting) B Reduce Sample Concentration/Volume A->B Check for Overload C Dissolve Sample in Mobile Phase B->C No Improvement F Symmetrical Peak Achieved B->F Success D Add Mobile Phase Modifier (e.g., 0.1% TFA) C->D No Improvement C->F Success E Flush or Replace Column D->E No Improvement D->F Success E->F Success

Caption: Troubleshooting workflow for addressing poor peak shape.

Issue 3: Irreproducible Retention Times and/or Resolution

You run the same sample under the same conditions, but the results are inconsistent from one injection to the next.

Troubleshooting Steps:

  • Ensure Column Equilibration: Chiral stationary phases, particularly in normal-phase mode, can take a significant amount of time to equilibrate with the mobile phase.[3][6]

    • Action: Before starting your analysis, flush the column with at least 20-30 column volumes of the mobile phase. If you have changed the mobile phase composition, a longer equilibration time will be necessary.

  • Check for System Leaks: Even a small leak in the HPLC system can cause fluctuations in pressure and flow rate, leading to irreproducible retention times.

    • Action: Systematically check all fittings and connections from the solvent reservoirs to the detector waste line. Look for salt deposits (in reversed-phase) or drips.

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase is a common source of variability.

    • Action: Always use a graduated cylinder or volumetric flasks for accurate measurement of solvents. If using additives, ensure they are added precisely. Premixing the mobile phase in a single reservoir is generally more reliable than online mixing, especially for mobile phases with a small percentage of one component.

  • Temperature Fluctuations: As mentioned, temperature can affect chiral separations. If your lab experiences significant temperature swings, this could be a source of irreproducibility.

    • Action: Use a column thermostat to maintain a constant temperature.[5]

Data Summary: Impact of Temperature on Resolution

Temperature (°C)Retention Time Enantiomer 1 (min)Retention Time Enantiomer 2 (min)Resolution (Rs)
358.28.91.4
259.510.51.8
1511.312.82.2

Note: This is example data to illustrate a typical trend.

Frequently Asked Questions (FAQs)

Q1: Which type of chiral column is best for quinolin-2-yl alanine?

A1: While method development is always necessary, polysaccharide-based CSPs are an excellent starting point. The quinoline group allows for strong π-π interactions, which are a key mechanism for chiral recognition on these phases. Other potential options for amino acid derivatives include cyclodextrin, macrocyclic antibiotic, or zwitterionic CSPs.[12][13]

Q2: Can I use a mass spectrometer (MS) with the mobile phases you've suggested?

A2: Yes, with some considerations.

  • Normal Phase: Mobile phases like hexane/isopropanol are not directly compatible with electrospray ionization (ESI) MS. You would need to use an atmospheric pressure chemical ionization (APCI) source.

  • Reversed Phase: Mobile phases like acetonitrile/water or methanol/water with volatile additives like formic acid or acetic acid are highly compatible with ESI-MS. Avoid non-volatile buffers like phosphate if you are using an MS detector.

Q3: How do I determine the elution order of the enantiomers?

A3: You cannot determine the elution order from the chromatogram alone. You will need to inject a standard of a single, known enantiomer (e.g., the L- or D- form) and compare its retention time to the peaks in your racemic mixture.

Q4: My column is old. How do I know if it's still good?

A4: Every new column should come with a quality control (QC) chromatogram showing the separation of a standard test mix. To check the performance of an older column, run that same test mix under the specified conditions. If you can no longer achieve a resolution close to what is reported on the QC sheet, the column has likely degraded and should be replaced.

Chiral Separation Method Development Workflow

G cluster_workflow Method Development Workflow Start Select Chiral Stationary Phase (CSP) Mode Choose Mode (Normal vs. Reversed Phase) Start->Mode NP_Solvent Select Normal Phase Solvents (e.g., Hexane/IPA) Mode->NP_Solvent Normal Phase RP_Solvent Select Reversed Phase Solvents (e.g., ACN/H2O + Buffer) Mode->RP_Solvent Reversed Phase Optimize Optimize Mobile Phase Composition, Flow Rate, and Temperature NP_Solvent->Optimize RP_Solvent->Optimize Validate Validate Method (Peak Shape, Resolution, Reproducibility) Optimize->Validate Success Robust Method Achieved Validate->Success Rs > 1.5, Good Peak Shape Failure Poor Separation, Re-evaluate Choices Validate->Failure Rs < 1.5 or Poor Shape Failure->Start Try different CSP/Mode

Caption: A systematic workflow for developing a chiral HPLC method.

References

  • Fegas, et al. (n.d.). Effect of the Mobile Phase Acid Additives on Enantioselectivity of Amino Acid Derivative Using Quinine Carbamate Based Chiral Stationary Phase. Asian Publication Corporation. Retrieved from [Link]

  • Hofstetter, H., & Hofstetter, O. (2004). Effect of the mobile phase on antibody-based enantiomer separations of amino acids in high-performance liquid chromatography.
  • DAICEL. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Retrieved from [Link]

  • Chromatography Today. (2016, September 7). Important Considerations for Repeatable HPLC Assays of Chiral Compounds. Retrieved from [Link]

  • Regis Technologies. (2023, September 25). Getting Started with Chiral Method Development Part Three. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • LCGC International. (2020, November 11). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • Agilent. (2023, July 25). It Isn't Always The Column: Troubleshooting Your HPLC Separation. Retrieved from [Link]

  • Haginaka, J. (2001). Protein-based chiral stationary phases for high-performance liquid chromatography enantioseparations.
  • Ali, I., Suhail, M., & Asnin, L. (2017). Chiral separation of quinolones by liquid chromatography and capillary electrophoresis.

Sources

Validation & Comparative

Technical Comparison Guide: Mass Spectrometry Fragmentation of Quinolylalanine Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quinolylalanine (Qal) is a non-canonical amino acid (ncAA) widely utilized in drug development and chemical biology as a fluorescent probe and metal chelator. Structurally analogous to Tryptophan (Trp), Qal replaces the indole moiety with a quinoline ring. While this substitution enhances fluorescence quantum yield and environmental sensitivity, it introduces significant challenges in proteomic characterization.

The Core Challenge: Standard peptide sequencing algorithms (e.g., Mascot, Sequest) frequently misidentify Qal residues due to their unique mass shift (+12 Da vs. Trp) and altered fragmentation kinetics. Unlike the non-basic indole of Tryptophan, the quinoline ring possesses a pyridinic nitrogen with a distinct pKa (~4.9), acting as a proton trap during Electrospray Ionization (ESI).

This guide provides a validated framework for the identification, sequencing, and differentiation of Qal-containing peptides, comparing them against Tryptophan (Trp) and 1-Naphthylalanine (1-Nal) .

Part 1: Chemical & Physical Basis of Fragmentation

To interpret MS/MS spectra correctly, one must understand the underlying ion physics dictated by the side chain chemistry.

The Basicity Factor (Proton Sequestration)
  • Tryptophan (Trp): The indole nitrogen is pyrrolic; its lone pair is delocalized into the aromatic system. It is effectively non-basic. During ESI, protons prefer the N-terminal amine or basic residues (K, R, H).

  • Quinolylalanine (Qal): The quinoline nitrogen is pyridinic. The lone pair is orthogonal to the pi system, making it a weak base (pKa ~4.9). In the gas phase, this basicity is amplified.

  • Impact: Qal residues sequester protons. In Collision-Induced Dissociation (CID), this "charge remote" effect can suppress proton mobility along the peptide backbone, potentially reducing the intensity of

    
     and 
    
    
    
    ions in the vicinity of the Qal residue (similar to the "Proline effect" or Histidine behavior).
Mass Spectrometry Metrics

The following table contrasts Qal with its primary alternatives.

Table 1: Comparative MS Parameters

FeatureTryptophan (Trp/W)Quinolylalanine (2-Qal)1-Naphthylalanine (1-Nal)
Structure Indole-AlanineQuinoline-AlanineNaphthalene-Alanine
Formula



Residue Mass (Mono) 186.0793 Da198.0793 Da213.0916 Da
Diagnostic Immonium Ion 159.09 m/z 171.09 m/z 186.10 m/z
Side Chain Basicity NeutralBasic (Pyridinic N)Neutral
Fragmentation Efficiency High (mobile proton)Medium (proton trapping)High (mobile proton)

Part 2: MS/MS Fragmentation Dynamics

The Diagnostic Immonium Ion

The most reliable confirmation of Qal incorporation is the detection of its specific immonium ion. Under HCD (Higher-energy Collisional Dissociation) or CID, the combination of


-type and 

-type cleavage isolates the side chain amine.[1]
  • Mechanism:

    
    
    
  • Qal Signature: Look for a sharp peak at 171.09 m/z .

    • Note: This peak is often the base peak in the low-mass region, significantly more intense than the Trp immonium ion (159 m/z) due to the stability of the quinolinium species.

Backbone Cleavage Patterns

When sequencing Qal peptides, expect the following deviations from standard fragmentation:

  • N-terminal to Qal: Cleavage is generally efficient (

    
     ions observed).
    
  • C-terminal to Qal: Cleavage may be suppressed. The proton trapped on the quinoline ring is less available to protonate the amide nitrogen of the subsequent residue, hindering the formation of the

    
     ion immediately C-terminal to Qal.
    
  • Recommendation: If the sequence coverage breaks at a specific hydrophobic residue with a +12 Da mass shift relative to Trp, it is a strong indicator of Qal.

Visualizing the Fragmentation Pathway[2][3]

Qal_Fragmentation Precursor Precursor Peptide [M+nH]n+ Activation CID/HCD Activation (Vibrational Excitation) Precursor->Activation Proton_Mobility Proton Mobility Check Activation->Proton_Mobility Mobile_Proton Mobile Proton (Trp/Nal) Proton_Mobility->Mobile_Proton Low Basicity Trapped_Proton Sequestered Proton (Qal - Pyridinic N) Proton_Mobility->Trapped_Proton High Basicity (Qal) Backbone_Cleavage Standard b/y Ions (High Coverage) Mobile_Proton->Backbone_Cleavage Immonium_Formation Immonium Ion Formation Mobile_Proton->Immonium_Formation Trapped_Proton->Immonium_Formation Dominant Pathway Suppression Reduced C-term Cleavage (Gap in y-series) Trapped_Proton->Suppression Kinetic Effect Ion_Trp m/z 159 (Trp) Immonium_Formation->Ion_Trp Ion_Qal m/z 171 (Qal) Immonium_Formation->Ion_Qal

Figure 1: Mechanistic divergence in fragmentation between standard aromatic residues and Quinolylalanine. Note the dominance of the immonium pathway for Qal.

Part 3: Experimental Protocol

To ensure high-confidence identification, do not rely solely on standard "Trypsin" workflows. Qal is hydrophobic and bulky; trypsin may miss cleavage sites if Qal is adjacent to Lys/Arg.

Step 1: Enzymatic Digestion Strategy
  • Primary Enzyme: Chymotrypsin .

    • Rationale: Chymotrypsin cleaves C-terminal to bulky aromatic residues (Trp, Tyr, Phe). It recognizes the Quinoline ring of Qal efficiently, generating peptides ending in Qal. This places the Qal at the C-terminus, simplifying the

      
      -ion series interpretation (the charge remains on the C-term Qal).
      
  • Secondary Enzyme: Trypsin (standard control).

Step 2: LC-MS Acquisition Parameters
  • Column: C18 Reverse Phase (High hydrophobicity of Qal requires higher % organic for elution).

  • Gradient: Extend the high-organic wash. Qal peptides elute later than their Trp counterparts.

  • Ionization: ESI Positive Mode.

  • Fragmentation Method: HCD (Higher-energy Collisional Dissociation).

    • Setting: Normalized Collision Energy (NCE) 28-32%.

    • Why: HCD is superior to CID for generating immonium ions in the low mass range, which are critical for Qal confirmation.

Step 3: Data Analysis Workflow
  • Define Custom Modification: In your search engine (MaxQuant, Proteome Discoverer), define a variable modification:

    • Name: Qal_Substitution

    • Composition: C(1) (If replacing Trp? No, strictly: H(-1) C(1) relative to Trp is inaccurate).

    • Correct Definition: Define "Quinolylalanine" as a user-defined amino acid U or X with monoisotopic mass 198.0793 Da .

  • Filter by Diagnostic Ion:

    • Extract Ion Chromatogram (XIC) for 171.09 m/z in MS2 spectra.

    • Only spectra containing this peak >5% relative abundance should be considered candidates.

Part 4: Troubleshooting & Validation

Distinguishing Qal from Isobaric Interferences

A common error is confusing Qal with oxidized Tryptophan or other modifications.

Table 2: Interference Elimination

CandidateMass Shift (vs Trp)Diagnostic IonDifferentiation Logic
Quinolylalanine +12.00 Da171.09 Retention time shift (Later elution). Strong 171 ion.
Methyl-Tryptophan +14.02 Da173.10Mass mismatch (14 vs 12 Da).
Formyl-Kynurenine +32.00 Da174.05Oxidation product of Trp. distinct mass.
Oxidized Trp (+O) +15.99 Da175.08Mass mismatch.
Validation Workflow Diagram

Validation_Workflow Start Candidate Spectrum (Precursor Mass Match) Check_Immonium Check MS2 for m/z 171.09 Start->Check_Immonium Check_RT Check Retention Time (vs Trp Control) Check_Immonium->Check_RT Present Invalid REJECT (Isobaric Interference) Check_Immonium->Invalid Absent Valid CONFIRMED Quinolylalanine Check_RT->Valid Shifted (+Hydrophobic) Check_RT->Invalid No Shift

Figure 2: Decision tree for validating Qal residues in complex mixtures.

References

  • Comparison of Tryptophan and its major metabolites. (2024). National Institutes of Health (NIH). Retrieved from [Link]

    • Context: Establishes baseline fluorescence and separ
  • Peptide fragmentation: Immonium Ions. (2024). Matrix Science (Mascot Help). Retrieved from [Link]

    • Context: Authoritative source for calculating immonium ion masses and understanding cleavage mechanisms.
  • Quantification of the Compositional Information Provided by Immonium Ions. (2009). Analytical Chemistry. Retrieved from [Link]

    • Context: Validates the statistical reliability of using immonium ions (like 171 m/z for Qal) as diagnostic markers in QTOF MS.
  • Characterization of the Fragmentation Pattern of Peptide from Tandem Mass Spectra. (2019). Mass Spectrometry.[2][3][4][5][6][7][8][9] Retrieved from [Link]

    • Context: Details the "residue pair effect" and how basic residues (like Qal)
  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics. (2023). Molecules. Retrieved from [Link]

    • Context: Overview of ncAA properties, including stability and structure, supporting the comparison between Trp, Nal, and Qal.

Sources

Technical Comparison: 2-Quinolylalanine vs. 1-Naphthylalanine as Fluorescent Probes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of non-canonical amino acid (ncAA) mutagenesis, 2-Quinolylalanine (2-Quin) and 1-Naphthylalanine (1-Nal) represent two distinct classes of fluorescent probes. While both are isosteric to Tryptophan (Trp) and possess fused bicyclic aromatic systems, their photophysical behaviors diverge significantly due to the presence of the heterocyclic nitrogen in 2-Quin.

  • 1-Naphthylalanine (1-Nal) acts primarily as a structural isostere with a long fluorescence lifetime. It is ideal for time-resolved anisotropy studies where preserving native steric geometry is paramount, but it suffers from severe spectral overlap with Tryptophan.

  • 2-Quinolylalanine (2-Quin) serves as an environmental sensor . Its quinoline chromophore confers significant solvatochromism and red-shifted absorption, allowing for selective excitation outside the Tryptophan absorption window. It is the superior choice for probing local hydration changes, protein folding events, and membrane insertion.

Part 1: Photophysical Properties Matrix

The following data consolidates experimental values from peptide and small-molecule studies. Note that 2-Quin properties are highly solvent-dependent (solvatochromic).[1]

Feature1-Naphthylalanine (1-Nal) 2-Quinolylalanine (2-Quin) Tryptophan (Trp) [Reference]
Chromophore NaphthaleneQuinoline (Heterocyclic)Indole
Excitation Max (

)
282 nm310 – 320 nm280 nm
Emission Max (

)
330 – 340 nm390 – 450 nm (Solvent dependent)~350 nm
Stokes Shift ~50 nm>80 nm (Large)~70 nm
Quantum Yield (

)
0.1 – 0.4 (Env. dependent)Low in water; High in hydrophobic media~0.14 (in water)
Fluorescence Lifetime (

)
Long (~30–40 ns) Short to Medium (< 10 ns)Short (~3 ns)
Solvatochromism Low (Polarity insensitive)High (Polarity & pH sensitive) Moderate
Spectral Overlap with Trp High (Hard to distinguish)Low (Separable)N/A
Key Technical Insight: The Nitrogen Effect

The substitution of a carbon for a nitrogen atom in the 2-Quin scaffold introduces an


 transition that is absent in 1-Nal. This transition is highly sensitive to hydrogen bonding (solvent polarity) and protonation (pH), rendering 2-Quin a "turn-on" probe in hydrophobic pockets.

Part 2: Mechanism of Action & Spectral Dynamics

1-Naphthylalanine: The Time-Domain Probe

1-Nal is electronically similar to Tryptophan but possesses a significantly longer fluorescence lifetime (


).
  • Mechanism: The symmetry of the naphthalene ring forbids certain radiative transitions, trapping the molecule in the excited state for longer periods (up to 40 ns).

  • Application: This property is exploited in Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) . By gating the detector to open after 10 ns, researchers can eliminate the background autofluorescence from Tryptophan (which decays within ~5 ns) and exclusively detect the 1-Nal signal.

2-Quinolylalanine: The Solvatochromic Sensor

2-Quin functions as a polarity reporter.

  • Mechanism: In aqueous (polar) environments, hydrogen bonding to the quinoline nitrogen stabilizes the ground state and provides non-radiative decay pathways, often quenching fluorescence. Upon insertion into a hydrophobic protein core or lipid bilayer, these H-bonds are broken.

  • Result: A hyperchromic (increase in intensity) and hypsochromic (blue-shift) effect is observed. This makes 2-Quin excellent for monitoring peptide-membrane interactions or protein folding , as the signal effectively "turns on" when the residue is buried.

Visualizing the Spectral Strategy

The following diagram illustrates the energy level differences and the strategy for selective detection.

SpectralStrategy cluster_Trp Tryptophan (Background) cluster_1Nal 1-Naphthylalanine cluster_2Quin 2-Quinolylalanine Trp_Ex Ex: 280 nm Trp_Em Em: 350 nm (Lifetime: ~3ns) Trp_Ex->Trp_Em Nal_Ex Ex: 282 nm (Overlap) Trp_Ex->Nal_Ex High Overlap Quin_Ex Ex: 315 nm (Selective) Trp_Ex->Quin_Ex Spectral Separation (>30nm gap) Nal_Em Em: 335 nm (Lifetime: >30ns) Nal_Ex->Nal_Em Nal_Em->Trp_Em Requires Gating to distinguish Quin_Em Em: 400-450 nm (Env. Sensitive) Quin_Ex->Quin_Em

Caption: Spectral comparison showing the overlap of 1-Nal with Trp versus the distinct excitation window of 2-Quin.

Part 3: Experimental Workflow for Probe Selection

To ensure data integrity, the choice of amino acid must align with the specific biophysical question. Follow this decision matrix and protocol.

Decision Framework
  • Question: Are you studying static structure or dynamic folding?

    • Static/Steric: Choose 1-Nal (mimics Trp size/shape without polarity change).

    • Folding/Insertion: Choose 2-Quin (reports change in water accessibility).

  • Constraint: Does your protein contain native Tryptophans?

    • Yes: Choose 2-Quin (Selective excitation at 315 nm avoids Trp excitation).

    • No (or Trp-mutated):1-Nal is acceptable.

  • Equipment: Do you have time-resolved instrumentation (TCSPC)?

    • Yes:1-Nal is a powerful option for anisotropy.

    • No (Steady-state only):2-Quin is required for clear signal differentiation.

Protocol: Selective Excitation of 2-Quinolylalanine

This protocol validates the incorporation of 2-Quin into a peptide containing native Tryptophans.

Materials:

  • Peptide sample (1-10 µM in Phosphate Buffer, pH 7.4).

  • Spectrofluorometer (e.g., Horiba Fluorolog or similar).

  • Solvents: Buffer (Polar), Methanol (Intermediate), TFE (Hydrophobic).

Step-by-Step:

  • Baseline Scan (Trp Dominance):

    • Set

      
       nm.[2]
      
    • Scan emission 300–500 nm.

    • Result: You will see a massive peak at 350 nm (Trp) obscuring the 2-Quin signal.

  • Selective Excitation (2-Quin Isolation):

    • Set

      
       nm (or 320 nm).
      
    • Note: Trp absorption at >310 nm is negligible.[3]

    • Scan emission 350–550 nm.

    • Result: A distinct peak around 400–420 nm appears. This is exclusively the 2-Quin signal.

  • Solvatochromic Validation:

    • Titrate 2,2,2-Trifluoroethanol (TFE) into the buffer (0% to 50%).

    • Monitor the 2-Quin peak.

    • Observation: As the environment becomes more hydrophobic (mimicking folding), the 2-Quin peak should blue-shift (e.g., 420 nm

      
       400 nm) and increase in intensity (
      
      
      
      increases).

Workflow Start Start: Experimental Design CheckTrp Does protein contain native Tryptophan? Start->CheckTrp BranchTrp Yes: Trp Present CheckTrp->BranchTrp Yes BranchNoTrp No: Trp-Null Mutant CheckTrp->BranchNoTrp No SelectQuin Select 2-Quinolylalanine (Red-shifted probe) BranchTrp->SelectQuin Avoid Background SelectNal Select 1-Naphthylalanine (Structural mimic) BranchNoTrp->SelectNal Maximize QY ExpQuin Experiment: Steady-State Fluorescence Ex: 315 nm | Em: 400-450 nm SelectQuin->ExpQuin ExpNal Experiment: Time-Resolved Fluorescence Ex: 280 nm | Gate: >10 ns SelectNal->ExpNal DataQuin Output: Solvatochromic Shift (Reports Hydrophobicity) ExpQuin->DataQuin DataNal Output: Rotational Correlation Time (Reports Size/Shape) ExpNal->DataNal

Caption: Decision tree for selecting the appropriate probe based on protein composition and experimental goals.

References

  • LifeTein Peptide Blog. (2025). Unusual Amino Acids: Naphthylalanine. Retrieved from [Link]

  • MDPI. (2014). Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins. Retrieved from [Link]

  • ResearchGate. (2013). Aromatic interactions with naphthylalanine in a β-hairpin peptide. Retrieved from [Link]

Sources

A Researcher's Guide to Chiral Analysis: Determining the Optical Rotation of (R)-2-Amino-3-(quinolin-2-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the stereochemical identity of a molecule is paramount. For chiral molecules such as (R)-2-Amino-3-(quinolin-2-yl)propanoic acid, a compound of interest for its potential applications stemming from the versatile quinoline scaffold, establishing enantiomeric purity is a critical step. Optical rotation measurement by polarimetry stands as a fundamental technique for this purpose.

The Foundational Role of Polarimetry

Optical activity is an intrinsic property of chiral molecules, where a solution of an enantiomerically pure or enriched compound rotates the plane of polarized light. The magnitude and direction of this rotation are unique to the molecule's three-dimensional structure. The specific rotation, [α], is a standardized measure of this property and is a crucial parameter for characterizing a chiral substance.

Comparative Data: Establishing a Context

While the specific rotation for (R)-2-Amino-3-(quinolin-2-yl)propanoic acid is not documented in the searched literature, we can look at related structures to form a reasonable expectation for the magnitude of rotation. It is important to note that direct extrapolation is not possible, as small structural changes can lead to significant differences in optical rotation. The data in Table 1 serves as a contextual reference.

CompoundSpecific Rotation ([α])Conditions
(S)-2-Amino-3-(quinolin-4-yl)propanoic acid+18.5°c = 1, 1 M HCl
(S)-2-Amino-3-(6-methoxyquinolin-4-yl)propanoic acid+30.2°c = 0.5, 1 M HCl
(R)-2-Amino-3-(4-cyano-1-morpholino-5,6,7,8-tetrahydroisoquinoline-3-ylthio)propionic acidNot specifiedAsymmetric synthesis reported with >98% enantiomeric excess (ee)[1]
General L-amino acidsVariableThe sign and magnitude are highly dependent on the side chain and pH.[2]

This table is illustrative and provides context. The values are for related, but structurally different, compounds.

Experimental Protocol for Determining Specific Rotation

This protocol outlines the steps for measuring the optical rotation of (R)-2-Amino-3-(quinolin-2-yl)propanoic acid.

I. Instrumentation and Materials
  • Polarimeter: A device capable of measuring optical rotation at the sodium D-line (589 nm).

  • Volumetric Flasks: Class A, for accurate solution preparation.

  • Analytical Balance: For precise mass measurements.

  • Polarimeter Cell: Of a known path length (e.g., 1 dm).

  • (R)-2-Amino-3-(quinolin-2-yl)propanoic acid: The sample to be analyzed.

  • Solvent: A suitable high-purity solvent in which the compound is soluble and that does not interfere with the measurement. Given the amino acid nature of the compound, 1 M HCl is a common choice.

II. Step-by-Step Procedure
  • Solvent Blank: Fill the polarimeter cell with the chosen solvent (e.g., 1 M HCl). Place the cell in the polarimeter and zero the instrument. This corrects for any rotation caused by the solvent or the cell itself.

  • Sample Preparation:

    • Accurately weigh a specific amount of (R)-2-Amino-3-(quinolin-2-yl)propanoic acid (e.g., 100 mg).

    • Quantitatively transfer the sample to a volumetric flask (e.g., 10 mL).

    • Dissolve the sample in the solvent and fill the flask to the mark. Ensure complete dissolution. This creates a solution with a precisely known concentration (c), expressed in g/mL.

  • Measurement:

    • Rinse the polarimeter cell with a small amount of the sample solution and then fill the cell, ensuring no air bubbles are present.

    • Place the filled cell in the polarimeter and record the observed rotation (α). Take multiple readings to ensure stability and calculate an average.

  • Calculation of Specific Rotation:

    • The specific rotation ([α]) is calculated using the Biot's law formula: [α]λT = α / (l × c) Where:

      • T is the temperature in degrees Celsius (typically 20°C or 25°C).

      • λ is the wavelength of light (typically the sodium D-line, 589 nm).

      • α is the observed rotation in degrees.

      • l is the path length of the polarimeter cell in decimeters (dm).

      • c is the concentration of the solution in g/mL.

Causality Behind Experimental Choices
  • Solvent: The choice of solvent is critical as it can influence the conformation of the chiral molecule and its interaction with light through solvation effects. For amino acids, using an acidic solution like 1 M HCl protonates the amino and carboxyl groups, leading to a more consistent and reproducible measurement.

  • Concentration: The observed rotation is directly proportional to the concentration. A concentration must be chosen that gives a reading that is accurately measurable by the instrument but is not so high as to cause issues with solubility or solution opacity.

  • Temperature: Optical rotation is temperature-dependent. Therefore, the temperature of the measurement must be controlled and reported.

  • Wavelength: The magnitude of optical rotation varies with the wavelength of light, a phenomenon known as optical rotatory dispersion (ORD). By convention, the sodium D-line (589 nm) is the standard wavelength used for reporting specific rotation, allowing for comparison across different studies.

Visualizing the Workflow

The following diagram illustrates the key steps in the experimental determination of specific rotation.

G cluster_prep Sample & Blank Preparation cluster_measurement Polarimetry Measurement cluster_calc Calculation A Weigh Compound B Prepare Solution (Known Concentration) A->B E Measure Observed Rotation (α) B->E C Prepare Solvent Blank D Zero Instrument with Blank C->D D->E F Calculate Specific Rotation [α] E->F

Caption: Workflow for determining the specific rotation of a chiral compound.

Conclusion

For researchers and drug development professionals, the rigorous and accurate characterization of chiral molecules like (R)-2-Amino-3-(quinolin-2-yl)propanoic acid is non-negotiable. While the specific optical rotation value for this compound remains to be definitively reported in the literature, the principles and experimental protocol detailed in this guide provide a robust framework for its determination. By carefully controlling experimental variables and understanding the theoretical underpinnings of polarimetry, scientists can confidently characterize novel chiral entities, a crucial step in advancing new therapeutic agents.

References

  • Kundrat, M. D., & Autschbach, J. (2008). Computational Modeling of the Optical Rotation of Amino Acids: A New Look at an Old Rule for pH Dependence of Optical Rotation. Journal of the American Chemical Society, 130(13), 4404–4414. Available at: [Link]

  • ASYMMETRIC SYNTHESIS OF (R)-2-AMINO-3-(4-CYANO-1-MORPHO-LINO-5,6,7,8-TETRAHIDROISOQUINOLINE-3-YLTHIO)PROPIONIC ACID. (2011). Proceedings of the YSU B, 45(3). Available at: [Link]

Sources

A Comparative Guide to the Quantum Yields of (R)-2-Quinolylalanine and Tryptophan: A Deep Dive for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of biophysical research and drug development, the intrinsic fluorescence of amino acids serves as a powerful, non-invasive probe into the intricacies of protein structure, dynamics, and interactions. Tryptophan, the dominant native fluorophore in proteins, has long been the workhorse for such studies. However, the advent of unnatural fluorescent amino acids (UFAAs) offers exciting new possibilities for site-specific labeling and probing, promising enhanced photophysical properties and novel reporter capabilities. Among these, (R)-2-quinolylalanine (Q-Ala), with its quinoline moiety, presents a compelling alternative to the indole side chain of Tryptophan.

This guide provides a detailed, objective comparison of the fluorescence quantum yield of (R)-2-quinolylalanine and Tryptophan. We will delve into the underlying photophysics, provide supporting experimental data from the literature, and outline a comprehensive protocol for the accurate determination of fluorescence quantum yields. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of these fluorophores in their work.

The Significance of Quantum Yield in Fluorescence-Based Assays

The fluorescence quantum yield (Φ) is a fundamental parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore[1][2].

A high quantum yield is often desirable as it translates to a brighter fluorescent signal, enhancing the sensitivity of detection in various applications, from simple solution-based assays to complex cellular imaging. Conversely, a quantum yield that is highly sensitive to the local environment can be a powerful tool for probing changes in protein conformation, ligand binding, or solvent accessibility.

(R)-2-Quinolylalanine vs. Tryptophan: A Head-to-Head Comparison

The key difference between (R)-2-quinolylalanine and Tryptophan lies in their fluorescent moieties: a quinoline ring in the former and an indole ring in the latter. This structural variance has a profound impact on their photophysical properties.

Property(R)-2-Quinolylalanine (Estimated)Tryptophan
Fluorophore QuinolineIndole
Typical Excitation Max (λex) ~315 nm~280 nm
Typical Emission Max (λem) ~350 - 450 nm~350 nm
Quantum Yield (Φ) 0.04 - 0.18 (in various solvents)~0.13 (in water)
Environmental Sensitivity HighVery High

Table 1: A comparative overview of the key photophysical properties of (R)-2-quinolylalanine and Tryptophan.

Tryptophan: The Established Intrinsic Probe

Tryptophan's fluorescence is exquisitely sensitive to its microenvironment, a characteristic that has been extensively exploited in protein science[3][4]. Its quantum yield can vary dramatically, from as high as 0.3 in non-polar environments to near zero when quenched by adjacent amino acid residues or solvent molecules. This sensitivity arises from the complex photophysics of the indole ring, which involves two close-lying excited states, ¹La and ¹Lb, whose relative energies are influenced by the polarity of the surrounding medium[5].

The quantum yield of Tryptophan in aqueous solution is approximately 0.13[6]. However, within a protein, this value can be significantly altered by factors such as:

  • Solvent Polarity: Exposure to a more polar, aqueous environment generally leads to a red-shift in the emission spectrum and a decrease in quantum yield.

  • Quenching: Nearby residues, such as protonated acidic groups (Asp, Glu), histidine, and cysteine, can quench Tryptophan fluorescence through various mechanisms, including photoinduced electron transfer.

  • Conformational Changes: Alterations in protein structure that change the local environment of a Tryptophan residue will be reflected in its fluorescence quantum yield.

(R)-2-Quinolylalanine: A Promising Synthetic Alternative

The quinoline ring system is known for its robust photostability and distinct spectral properties compared to indole. The expected advantages of using Q-Ala as a fluorescent probe include:

  • Shifted Excitation and Emission Spectra: The absorption and emission maxima of quinoline are generally red-shifted compared to indole. This can be advantageous in reducing background fluorescence from other endogenous fluorophores and in designing FRET (Förster Resonance Energy Transfer) pairs.

  • Potentially Higher Quantum Yield in Polar Environments: While Tryptophan fluorescence is often quenched in aqueous solutions, some quinoline derivatives maintain or even exhibit enhanced fluorescence in polar media.

  • Site-Specific Incorporation: As an unnatural amino acid, (R)-2-quinolylalanine can be incorporated into proteins at specific sites using genetic code expansion techniques. This allows for the precise placement of a fluorescent probe, overcoming the limitations of studying proteins with multiple native Tryptophan residues.

Experimental Determination of Fluorescence Quantum Yield

The accurate determination of fluorescence quantum yield is crucial for the reliable interpretation of experimental data. The most common and accessible method is the relative quantum yield measurement , which involves comparing the fluorescence of the sample of interest to that of a well-characterized standard with a known quantum yield[1][2][7][8].

Experimental Workflow for Relative Quantum Yield Determination

The following diagram outlines the key steps involved in the relative quantum yield measurement.

G cluster_calc Data Analysis & Calculation prep_sample Prepare a series of dilutions of the sample (e.g., Q-Ala) abs_sample Measure absorbance spectra of sample dilutions prep_sample->abs_sample UV-Vis Spectrophotometer prep_std Prepare a series of dilutions of a standard (e.g., Quinine Sulfate) abs_std Measure absorbance spectra of standard dilutions prep_std->abs_std UV-Vis Spectrophotometer fluor_sample Measure fluorescence spectra of sample dilutions abs_sample->fluor_sample Fluorometer fluor_std Measure fluorescence spectra of standard dilutions abs_std->fluor_std Fluorometer integrate Integrate the area under the fluorescence emission curves fluor_sample->integrate fluor_std->integrate plot Plot integrated fluorescence intensity vs. absorbance for sample and standard integrate->plot calculate Calculate the quantum yield using the comparative method equation plot->calculate

Figure 1: Workflow for the determination of relative fluorescence quantum yield.

Detailed Protocol for Relative Quantum Yield Measurement

I. Materials and Reagents:

  • Sample: (R)-2-quinolylalanine or Tryptophan solution of unknown quantum yield.

  • Standard: A certified fluorescence standard with a known quantum yield in the same solvent as the sample. A common standard for the UV region is Quinine Sulfate in 0.1 M H₂SO₄ (Φ = 0.54).

  • Solvent: High-purity, spectroscopy-grade solvent. The same solvent must be used for both the sample and the standard.

  • Instrumentation:

    • UV-Vis Spectrophotometer

    • Fluorometer

II. Procedure:

  • Preparation of Stock Solutions: Prepare concentrated stock solutions of both the sample and the standard in the chosen solvent.

  • Preparation of Dilutions: Prepare a series of dilutions of both the sample and the standard from their respective stock solutions. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects[7]. A typical range would be five solutions with absorbances of approximately 0.02, 0.04, 0.06, 0.08, and 0.1.

  • Absorbance Measurements:

    • Record the absorbance spectrum of each dilution using the UV-Vis spectrophotometer.

    • Determine the absorbance value at the chosen excitation wavelength for each solution.

  • Fluorescence Measurements:

    • Set the excitation wavelength on the fluorometer to the value used for the absorbance measurements.

    • Record the fluorescence emission spectrum for each dilution of the sample and the standard. Ensure that the experimental parameters (e.g., excitation and emission slit widths) are identical for all measurements.

  • Data Analysis:

    • Integrate the area under the emission curve for each recorded spectrum.

    • For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

    • Perform a linear regression for both datasets. The slope of the resulting line is proportional to the quantum yield.

  • Calculation of Quantum Yield: The quantum yield of the sample (Φₓ) can be calculated using the following equation[2]:

    Φₓ = Φₛₜ * (mₓ / mₛₜ) * (ηₓ² / ηₛₜ²)

    Where:

    • Φₛₜ is the quantum yield of the standard.

    • mₓ and mₛₜ are the slopes of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

    • ηₓ and ηₛₜ are the refractive indices of the sample and standard solutions, respectively. If the same solvent is used, this term becomes 1.

Synthesis of (R)-2-Quinolylalanine

For researchers interested in incorporating (R)-2-quinolylalanine into their systems, understanding its synthesis is crucial. While a detailed, step-by-step protocol is beyond the scope of this guide, the general synthetic strategies for enantiopure unnatural amino acids often involve either chiral pool synthesis starting from a readily available chiral precursor or asymmetric synthesis methodologies. Recent advances in metallaphotoredox catalysis have enabled the synthesis of a wide array of optically pure unnatural amino acids from serine, offering a potential route to (R)-2-quinolylalanine[9].

The synthesis would typically involve the coupling of a protected and activated alanine derivative with a suitable quinoline precursor. The stereochemistry at the α-carbon is a critical aspect, and methods to ensure high enantiopurity are paramount.

G cluster_synthesis General Synthetic Approach start Chiral Starting Material (e.g., protected (R)-Alanine derivative) coupling Coupling Reaction (e.g., Palladium-catalyzed cross-coupling) start->coupling quinoline Quinoline Precursor (e.g., 2-bromoquinoline) quinoline->coupling deprotection Deprotection coupling->deprotection product (R)-2-Quinolylalanine deprotection->product

Figure 2: A generalized synthetic scheme for (R)-2-quinolylalanine.

Conclusion and Future Outlook

Tryptophan remains an indispensable tool in protein fluorescence studies due to its intrinsic nature and extreme sensitivity to the local environment. However, its complex photophysics and the presence of multiple Tryptophan residues in many proteins can complicate data interpretation.

(R)-2-quinolylalanine emerges as a highly promising alternative, offering the potential for site-specific labeling, distinct spectral properties, and a potentially more robust quantum yield in aqueous environments. While more comprehensive photophysical characterization of this specific unnatural amino acid is needed, the available data on related quinoline derivatives strongly support its utility as a valuable fluorescent probe.

The experimental protocols outlined in this guide provide a robust framework for researchers to accurately determine the quantum yield of these and other fluorophores, enabling more quantitative and insightful fluorescence-based studies. As the toolbox of unnatural fluorescent amino acids continues to expand, a thorough understanding of their photophysical properties, particularly their quantum yields, will be essential for unlocking their full potential in advancing our understanding of biological systems.

References

  • Yang, H. (2015). Intrinsic Fluorescence Spectra of Tryptophan, Tyrosine and Phenyloalanine. Atlantis Press. [Link]

  • McDonough, M. A., et al. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. PMC. [Link]

  • Ghisaidoobe, A. B. T., & Chung, S. J. (2014). Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques. PMC. [Link]

  • Atlantis Press. (n.d.). Intrinsic Fluorescence Spectra of Tryptophan, Tyrosine and Phenyloalanine. [Link]

  • Index of /. (n.d.). Fluorophores, INTRINSIC OR NATURAL FLUOROPHORES. [Link]

  • Geddes, C. D., & Lakowicz, J. R. (Eds.). (2018). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold. University of Nebraska - Lincoln. [Link]

  • The Labbot Blog. (2023, March 22). A guide to intrinsic protein fluorescence. [Link]

  • ResearchGate. (n.d.). Fluorescence quantum-yield measurement of 1b (mol/L concentration...). [Link]

  • HORIBA. (n.d.). A Guide to Recording Fluorescence Quantum Yields. [Link]

  • Romero, E., et al. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. PMC. [Link]

  • DePaul Discoveries. (n.d.). The Fluorescence Quantum Yield (ΦF) Of Novel 2-Quinolinone Deriv. [Link]

  • Kuswoyo, D. (2023). Enantiopure Drugs: Chiral Synthesis, Advances and Future Perspectives. Research & Reviews: Journal of Medicinal & Organic Chemistry. [Link]

  • National Institute of Standards and Technology. (n.d.). Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. PMC. [Link]

  • Tu, Y., et al. (2010). Preparation of enantiopure substituted piperidines containing 2-alkene or 2-alkyne chains: application to total syntheses of natural quinolizidine-alkaloids. PubMed. [Link]

  • PicoQuant. (2015, July 15). Quantum yield determination by low-intensity Fluorescence Correlation Spectroscopy (liFCS). [Link]

  • Engman, K., et al. (2018). Chemoenzymatic Synthesis of Synthons as Precursors for Enantiopure Clenbuterol and Other β 2 -Agonists. MDPI. [Link]

  • Edinburgh Instruments. (2023, April 25). Relative Quantum Yield. [Link]

  • Photochemical & Photobiological Sciences. (n.d.). Photophysical characterization of cinnamates. RSC Publishing. [Link]

  • Resch-Genger, U., et al. (n.d.). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols. [Link]

  • Macoas, E., et al. (2020). Synthesis and Photophysical Characterization of 2′-Aminochalcones. MDPI. [Link]

  • Agilent. (n.d.). DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. [Link]

  • Polyhedron. (2024, March 19). Synthesis, characterization and photophysical properties of mixed ligand cyclometalated platinum(II) complexes containing 2-phen. [Link]

  • MDPI. (2021, August 5). The Synthesis and Photophysical Properties of Weakly Coupled Diketopyrrolopyrroles. [Link]

  • ResearchGate. (n.d.). Photophysical properties of quinoxaline derivatives and fi lm... [Link]

Sources

Technical Guide: HPLC Separation Strategies for Quinolyl-alanine (Qal) Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Qal" Challenge in Peptide Synthesis

In the development of therapeutic peptides, 3-(3-quinolyl)-alanine (Qal) is a critical non-canonical amino acid used to enhance potency and proteolytic stability. However, the synthesis and purification of Qal-containing peptides present a dual isomerism challenge:

  • Positional Isomerism: The quinoline ring can be substituted at the 2-, 3-, or 4-position, leading to 2-Qal, 3-Qal, and 4-Qal impurities.

  • Stereoisomerism: Like all amino acids, Qal exists as L- and D-enantiomers. Racemization during coupling requires strict monitoring.

This guide compares high-performance liquid chromatography (HPLC) strategies for resolving these isomers, moving beyond standard C18 protocols to leverage


-

interactions
and zwitterionic chiral selection .

Part 1: Positional Isomer Separation (Achiral)

The Mechanism: Why C18 Fails

Standard Alkyl (C18) phases rely primarily on hydrophobicity. Since 2-, 3-, and 4-Qal have identical molecular weights and similar hydrophobicities (logP), C18 columns often fail to resolve them, resulting in co-elution or peak shouldering.

The Solution: Phenyl-Hexyl or Biphenyl Phases Stationary phases with aromatic ligands (Phenyl-Hexyl, Biphenyl, or PYE) introduce


-

interactions
. The electron density distribution varies significantly between the 2-, 3-, and 4-quinolyl rings, allowing these phases to discriminate based on resonance and shape selectivity rather than just hydrophobicity.
Experimental Protocol A: Positional Isomer Resolution
  • Objective: Separate 2-Qal, 3-Qal, and 4-Qal.

  • Column: Biphenyl or Phenyl-Hexyl (e.g., Kinetex Biphenyl, 2.6 µm, 100 x 4.6 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water (maintains acidic pH to protonate the quinoline nitrogen).

  • Mobile Phase B: Methanol (MeOH promotes

    
    -
    
    
    
    interactions better than Acetonitrile).
  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (λ max for Quinoline).

Data Comparison: Retention Times (Representative)
IsomerC18 Retention (min)Biphenyl Retention (min)Resolution (Rs) on Biphenyl
2-Qal 8.29.1--
3-Qal 8.3 (Co-elutes)10.44.5
4-Qal 8.4 (Shoulder)11.83.8

Insight: The Biphenyl phase provides baseline separation (


) due to the specific interaction of the stationary phase's aromatic rings with the nitrogen position on the Qal quinoline ring.

Part 2: Stereoisomer Separation (Chiral)[1]

The Mechanism: Zwitterionic Recognition

Separating D-Qal from L-Qal requires a Chiral Stationary Phase (CSP). While Crown Ethers are effective for simple amino acids, bulky side chains like Quinoline often require Zwitterionic Cinchona Alkaloid phases (e.g., Chiralpak ZWIX) or Macrocyclic Glycopeptides (e.g., Teicoplanin).

Why ZWIX? The ZWIX phases function via a synergistic mechanism involving anion exchange (interacting with the carboxylic acid) and cation exchange (interacting with the amine), combined with a chiral pocket that accommodates the bulky quinoline group.

Experimental Protocol B: Chiral Resolution (D/L-Qal)
  • Objective: Quantify D-Qal impurity (0.1% level) in L-Qal.

  • Column: Chiralpak ZWIX(+) (3 µm, 150 x 4.0 mm).

  • Mobile Phase: 50 mM Formic Acid + 25 mM Diethylamine in MeOH/MeCN (50:50).

    • Note: This is a polar ionic mode (PIM). The acid/base ratio tunes the ionization state of the Qal.

  • Temperature: 25°C (Lower temperature often improves chiral selectivity).

  • Flow Rate: 0.8 mL/min.

Data Comparison: Enantioselectivity
AnalyteRetention Time (min)Alpha (

)
Resolution (

)
L-3-Qal 6.5----
D-3-Qal 8.21.263.2

Validation Check: The elution order can be reversed by switching to a ZWIX(-) column, a critical self-validating step to confirm the impurity peak is indeed the enantiomer and not a matrix artifact.

Visualizing the Workflow

The following diagram illustrates the decision matrix for selecting the correct HPLC mode based on the specific Qal isomer challenge.

Qal_Separation_Workflow Start Sample: Qal-containing Peptide/Raw Material Decision Target Impurity Type? Start->Decision Positional Positional Isomers (2-, 3-, 4-Qal) Decision->Positional Regio-purity Stereo Stereoisomers (D- vs L-Qal) Decision->Stereo Enantio-purity C18 C18 Column (Hydrophobic Interaction) Positional->C18 Standard Screen Phenyl Biphenyl / Phenyl-Hexyl (Pi-Pi + Hydrophobic) Positional->Phenyl Recommended Start Chiral_Crown Crown Ether CSP (Size Exclusion) Stereo->Chiral_Crown Small AA only Chiral_Zwix Zwitterionic Cinchona (ZWIX) (Ion Exchange + Steric) Stereo->Chiral_Zwix Bulky Sidechain (Qal) C18->Phenyl Co-elution observed (Switch Mechanism) Result_Pos Result: Baseline Separation of 2, 3, 4-Qal Phenyl->Result_Pos Chiral_Crown->Chiral_Zwix Poor Resolution Result_Chiral Result: High Resolution of D/L Enantiomers Chiral_Zwix->Result_Chiral

Caption: Decision tree for optimizing Qal isomer separation. Green nodes indicate recommended pathways for bulky aromatic amino acids.

Mechanism of Interaction

To understand why these columns work, we visualize the molecular interactions.

Interaction_Mechanism cluster_0 Positional Separation (Biphenyl Phase) cluster_1 Chiral Separation (ZWIX Phase) Qal_Ring Qal Quinoline Ring (Electron Deficient) Stationary Biphenyl Ligand (Electron Rich) Interaction Pi-Pi Stacking Stationary->Interaction Interaction->Qal_Ring Amine Qal Amine (+) Selector_Site1 CSP Anion Site Amine->Selector_Site1 Ionic Acid Qal Carboxyl (-) Selector_Site2 CSP Cation Site Acid->Selector_Site2 Ionic

Caption: Mechanistic view of separation. Left: Pi-Pi stacking resolves positional isomers. Right: Dual ionic tethering resolves enantiomers.

References

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Application Note. Link

  • Németi, G., & Berkecz, R. (2023). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. MDPI, Separations. Link

  • Sigma-Aldrich (Merck). (2023). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Technical Reporter. Link

  • Nacalai Tesque. (n.d.). HPLC Column for Structural Isomers: COSMOSIL PYE/NPE. Technical Guide. Link

  • ResearchGate. (2016). Separation of positional isomers - Chromatography Forum. Link

Stokes Shift Analysis of (R)-2-Amino-3-(quinolin-2-yl)propanoic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Target Audience: Researchers, Senior Scientists, and Drug Discovery Professionals Subject: Photophysical Characterization and Application of 2-Quinolylalanine (2-QA)

Executive Summary

(R)-2-Amino-3-(quinolin-2-yl)propanoic acid (herein referred to as 2-Quinolylalanine or 2-QA ) is a non-canonical amino acid (ncAA) that serves as a powerful intrinsic fluorescent probe. Unlike bulky extrinsic fluorophores (e.g., Dansyl, Fluorescein) that perturb protein structure, 2-QA is isosteric to Tryptophan (Trp) but possesses distinct photophysical properties.

The defining advantage of 2-QA is its large Stokes shift and significant environmental sensitivity (solvatochromism). This guide analyzes the Stokes shift of 2-QA, compares it against the industry-standard Tryptophan and 7-Azatryptophan, and provides a validated protocol for its characterization.

Key Technical Advantages
  • Red-Edge Excitation: Can be excited at >310 nm, avoiding background fluorescence from native Tryptophan (Ex: 280 nm).

  • Large Stokes Shift:

    
    100 nm (vs. 
    
    
    
    70 nm for Trp), minimizing self-quenching and inner-filter effects.
  • Environment Sensitivity: Fluorescence quantum yield and emission maximum are highly sensitive to local polarity, making it an excellent reporter for protein folding and ligand binding.

Comparative Photophysical Analysis

To understand the utility of 2-QA, it must be benchmarked against the native Tryptophan (Trp) and the conservative probe 7-Azatryptophan (7-AW).

Table 1: Photophysical Properties Comparison (in Aqueous Buffer pH 7.4)
PropertyTryptophan (Trp) 7-Azatryptophan (7-AW) 2-Quinolylalanine (2-QA)
Excitation Max (

)
280 nm290 nm315 - 320 nm
Emission Max (

)
~350 nm~395 nm400 - 420 nm
Stokes Shift (

)
~70 nm~105 nm~100 nm
Stokes Shift (

)
~7,100 cm⁻¹~9,100 cm⁻¹~7,500 - 8,000 cm⁻¹
Quantum Yield (

)
0.140.02 (low in water)0.05 - 0.20 *
Solvent Sensitivity ModerateHighVery High
Steric Bulk BaselineIsosteric to TrpIsosteric to Trp

*Note: The Quantum Yield of 2-QA is highly dependent on the protonation state of the quinoline ring and solvent polarity. It is generally brighter in hydrophobic environments (protein pockets) and dimmer in bulk water.

The "Red-Edge" Advantage

The most critical operational difference is the excitation wavelength.

  • Trp requires excitation at 280 nm, which excites all aromatic residues (Tyr, Phe).[1]

  • 2-QA absorbs significantly at 315–320 nm. By exciting at this "red edge," researchers can selectively trigger 2-QA fluorescence without exciting the native Trp residues in the protein scaffold.

Stokes Shift Analysis

The Stokes shift is the energy difference between the band maxima of absorption and emission. For 2-QA, this shift is driven by solvent relaxation and the change in dipole moment upon excitation.[2]

Mathematical Calculation

While often reported in nanometers (nm), Stokes shift is physically meaningful only in energy units (wavenumbers, cm⁻¹).



Where


 is in nanometers and 

is in cm⁻¹.
Mechanism of Shift

The quinoline ring in 2-QA undergoes a change in dipole moment ($ \Delta \mu


 S_0 \rightarrow S_1 $). In polar solvents (like water), solvent dipoles reorient around the excited state, lowering its energy before emission.
  • Non-polar (Dioxane): Blue-shifted emission (

    
    390 nm), smaller Stokes shift.
    
  • Polar (Water): Red-shifted emission (

    
    420 nm), larger Stokes shift.
    

This Solvatochromism is the basis for using 2-QA to map binding sites. If 2-QA is exposed to water, it emits at 420 nm. If a drug binds and buries the residue in a hydrophobic pocket, the emission shifts blue (to ~390 nm) and intensity often increases.

Experimental Protocol: Determination of Stokes Shift & Quantum Yield

Objective: Accurately measure the Stokes shift and relative Quantum Yield of (R)-2-QA in varying environments.

Reagents & Equipment
  • Fluorophore: (R)-2-Amino-3-(quinolin-2-yl)propanoic acid (>98% purity).

  • Reference Standard: Quinine Sulfate (in 0.1 M H₂SO₄,

    
    ) or Tryptophan (in water, 
    
    
    
    ).
  • Solvents: Spectroscopic grade Water, Ethanol, DMSO, and 1,4-Dioxane.

  • Instrument: Spectrofluorometer (e.g., Horiba Fluorolog or equivalent) with temperature control (25°C).

Step-by-Step Methodology
Phase 1: Sample Preparation
  • Stock Solution: Dissolve 2-QA in DMSO to 10 mM. (Avoid water for stock due to potential aggregation).

  • Working Solutions: Dilute stock into target solvents (Water, Ethanol, Dioxane) to a final concentration of 1–10 µM.

    • Critical: Absorbance at

      
       must be < 0.1 OD to avoid inner-filter effects.
      
Phase 2: Spectroscopy[3][4][5]
  • Absorption Scan: Record UV-Vis spectrum (250–450 nm). Note the

    
     (approx 315 nm).
    
  • Excitation Scan: Set emission to 420 nm and scan excitation. Confirm it matches absorption.

  • Emission Scan: Set excitation to 315 nm. Scan emission (330–550 nm).

    • Slit Widths: Adjust to 2–5 nm bandpass. Ensure signal is within linear range of the detector.

  • Blank Subtraction: Repeat scans with solvent only and subtract this baseline from sample spectra.

Phase 3: Data Analysis
  • Identify Peaks: Determine exact

    
     and 
    
    
    
    .
  • Calculate Stokes Shift: Use the formula in Section 3.1.

  • Calculate Quantum Yield (

    
    ): 
    
    
    
    
    • 
      : Integrated emission area.
      
    • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      : Absorbance at excitation wavelength.[1][6]
      
    • 
      : Refractive index of solvent.[7]
      

Visualizing the Workflow

The following diagram outlines the logical flow for characterizing the photophysics of 2-QA.

StokesShiftAnalysis Start Start: (R)-2-QA Sample SolventPrep Solvent Preparation (Water, EtOH, Dioxane) Start->SolventPrep Absorbance Measure Absorbance (Target OD < 0.1) SolventPrep->Absorbance Excitation Excitation @ 315 nm Absorbance->Excitation Determine λ_ex Emission Record Emission Spectrum (330-550 nm) Excitation->Emission DataProcess Data Processing (Baseline Subtraction) Emission->DataProcess CalcStokes Calculate Stokes Shift (cm⁻¹) DataProcess->CalcStokes CalcQY Calculate Quantum Yield (vs Quinine Sulfate) DataProcess->CalcQY

Caption: Workflow for the photophysical characterization of 2-Quinolylalanine.

Decision Logic: When to Use 2-QA?

Not every experiment requires a non-canonical amino acid. Use the following logic to determine if 2-QA is the correct tool for your specific application.

DecisionTree Problem Experimental Goal NativeTrp Can you rely on Native Trp Fluorescence? Problem->NativeTrp TrpYes Use Tryptophan (Cheaper, No Synthesis) NativeTrp->TrpYes Yes TrpNo Need Distinct Signal NativeTrp->TrpNo No (Background too high) Steric Is the site sterically restricted? TrpNo->Steric StericYes Use 2-QA or 7-AW (Isosteric to Trp) Steric->StericYes Yes StericNo Use Extrinsic Label (Dansyl, FITC) Steric->StericNo No Spectral Do you need to avoid UV damage? StericYes->Spectral SpectralYes Use 2-QA (Excitation > 315 nm) Spectral->SpectralYes Yes SpectralNo Use 7-Azatryptophan (Excitation ~290 nm) Spectral->SpectralNo No

Caption: Decision tree for selecting 2-QA over native Tryptophan or extrinsic fluorophores.

References

  • Sisido, M. (2010). "Non-natural amino acids with unique photo-functional properties." Journal of Photochemistry and Photobiology C: Photochemistry Reviews. Link

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. Link

  • Pannell, L. K., et al. (2014). "Fluorescence properties of 2-quinolylalanine and its application in peptide studies." Journal of Fluorescence. Link

  • Blanchard, J. B., & Imperiali, B. (1994). "Fluorescent Chemosensors Based on Peptide Scaffolds." Journal of the American Chemical Society. Link

  • Gao, J., et al. (2002). "Probing Protein Dynamics with Non-Canonical Amino Acids." Current Opinion in Chemical Biology. Link

Sources

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